molecular formula C7H6FNO3 B2430661 3-Fluoro-2-methyl-4-nitrophenol CAS No. 1804491-81-3

3-Fluoro-2-methyl-4-nitrophenol

Cat. No.: B2430661
CAS No.: 1804491-81-3
M. Wt: 171.127
InChI Key: ZBZLWOLAWOWGSR-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-4-nitrophenol is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.127. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-methyl-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-6(10)3-2-5(7(4)8)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZLWOLAWOWGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-methyl-4-nitrophenol (CAS 1804491-81-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Fluoro-2-methyl-4-nitrophenol, a substituted nitrophenol with potential applications in medicinal chemistry and organic synthesis. Due to the limited publicly available data for this specific compound, this document combines information from a commercial supplier with extrapolated data from structurally related analogs to offer a predictive and practical resource for laboratory professionals.

Chemical Identity and Properties

This compound is a multifaceted aromatic compound featuring a phenol backbone substituted with a fluorine atom, a methyl group, and a nitro group. These functionalities are expected to impart unique chemical properties, making it a valuable building block in the synthesis of more complex molecules.

PropertyValueSource
CAS Number 1804491-81-3[1]
Molecular Formula C₇H₆FNO₃[1]
Molecular Weight 171.13 g/mol [1]
Purity ≥95%[1]
Appearance Inferred to be a light yellow to brown solid, typical for nitrophenols.Inferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred
Storage Store in a cool, dry, and well-ventilated area.[2]

Synthesis and Manufacturing

A general workflow for this synthesis is proposed below:

G cluster_0 Synthesis Workflow precursor 3-Fluoro-2-methylphenol (CAS 443-87-8) reaction Electrophilic Aromatic Substitution (Nitration) precursor->reaction reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound (CAS 1804491-81-3) purification->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Hypothetical Synthesis

The following is a generalized, hypothetical protocol for the synthesis of this compound based on standard nitration procedures for phenols.[6][7][8]

Materials:

  • 3-Fluoro-2-methylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-fluoro-2-methylphenol in a minimal amount of a suitable solvent, such as dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature at 0°C.

  • In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the phenol solution, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.

Applications in Research and Drug Discovery

Substituted nitrophenols are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the nitro group allows for further chemical modifications, most notably its reduction to an amine, which can then be used in various coupling reactions to build more complex molecular architectures.

The fluorine atom in this compound is of particular interest in drug design. The incorporation of fluorine into a drug candidate can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic properties.[9][10][11]

Potential Signaling Pathway Involvement

Given the utility of fluorinated aromatic compounds as intermediates in the development of kinase inhibitors, it is plausible that derivatives of this compound could be synthesized to target various signaling pathways implicated in diseases such as cancer.[12]

cluster_0 Drug Discovery Workflow start This compound modification Chemical Modification (e.g., Nitro Reduction, Amide Coupling) start->modification library Compound Library modification->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role as a building block in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for related nitrophenols, which are generally classified as harmful or toxic.[2][13][14]

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves.

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place.

Supplier Information

This compound (CAS 1804491-81-3) is available from specialized chemical suppliers. As of early 2026, Chemcia Scientific, LLC lists this compound in their catalog.[1] Researchers should contact suppliers directly to obtain a certificate of analysis and the most current safety information before purchase and use.

References

  • Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. (2026, January 18).
  • Application of (3-Amino-5-fluoro-2-nitrophenyl)methanol in Medicinal Chemistry. Benchchem.
  • A Convenient Method for Synthesizing Modified 4-Nitrophenols. American Chemical Society.
  • Ortho and Paranitrophenol : Organic synthesis. (2024, February 25). YouTube.
  • How can we convert phenol to nitro substituted phenol? (2020, August 6). Quora.
  • Synthesis and Purification of Nitrophenols. (2017, August 17). UKEssays.com.
  • US Patent for Preparation of p-nitrophenolic compounds. (n.d.). Google Patents.
  • 3-Fluoro-4-nitrophenol 99 394-41-2. Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2010, May 20).
  • 3-Fluoro-2-methyl-4-nitro-phenol-Information-Chemcia Scientific, LLC. (2026, February 4).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 3-fluoro-4-methyl-2-nitrophenol | 1804052-38-7. ChemicalBook.
  • CERTIFICATE OF ANALYSIS. Matrix Scientific.
  • US Patent for Preparation of 3-trifluoromethyl-4-nitrophenol. (n.d.). Google Patents.
  • The Chemical Properties and Applications of 3-Fluoro-2-methylphenol. (2026, February 24).
  • CN Patent for Production method of 3-fluoro-4-nitrophenol. (n.d.). Google Patents.
  • CAS 394-41-2: 3-Fluoro-4-nitrophenol. CymitQuimica.
  • SAFETY DATA SHEET - ThermoFisher. (2015, February 6).
  • Applications of Fluorine in Medicinal Chemistry. (2015, July 22). ACS Publications.
  • 3-Fluoro-2-nitrophenol - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed.
  • 3-Fluoro-4-nitrophenol | CAS 394-41-2. SCBT - Santa Cruz Biotechnology.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021, February 22). PMC - NIH.
  • 3-Fluoro-2-methylphenol | C7H7FO | CID 302628. PubChem - NIH.
  • 3-Fluoro-2-methylphenol | 443-87-8. Sigma-Aldrich.
  • US Patent for Selective nitration of phenol derivatives. (n.d.). Google Patents.
  • 3-Methyl-4-nitrophenol chemical structure and synthesis. Benchchem.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC.
  • Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. (2015, January 13). RSC Publishing.

Sources

3-Fluoro-2-methyl-4-nitrophenol: A Critical Scaffold for Targeted Protein Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluoro-2-methyl-4-nitrophenol: Chemical Structure, Synthesis, and Applications in IRE1


 Inhibition
Content Type:  In-Depth Technical Guide / Whitepaper
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 1804491-81-3 ) is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced pharmaceutical agents.[1] Unlike generic nitro-phenols, this specific isomer serves as a strategic "masked" aniline precursor. Its core value lies in its downstream conversion to 4-amino-3-fluoro-2-methylphenol , a privileged pharmacophore found in inhibitors of IRE1


  (Inositol-requiring enzyme 1 alpha), a key kinase/endoribonuclease involved in the Unfolded Protein Response (UPR).

This guide dissects the physicochemical properties, validated synthetic pathways, and the medicinal chemistry logic that makes this scaffold essential for developing therapies against secretory cell tumors like multiple myeloma.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

The unique substitution pattern of this compound—combining a strongly electron-withdrawing nitro group, a metabolic blocker (fluorine), and a steric handle (methyl)—dictates its reactivity and utility.

Table 1: Physicochemical Specifications
PropertyDataNotes
IUPAC Name This compound
CAS Number 1804491-81-3Validated for this specific isomer
Molecular Formula

Molecular Weight 171.13 g/mol
Appearance Pale yellow to brown solidTypical of nitro-phenols
Solubility DMSO, Methanol, EthanolPoor water solubility
pKa (Predicted) ~6.5 - 7.0More acidic than cresol due to -NO

and -F
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity
Structural Logic in Drug Design
  • Fluorine (C3): Positioned ortho to the eventual amine (at C4), the fluorine atom modulates the basicity of the aniline nitrogen, influencing hydrogen bond donor capability in the active site. It also blocks metabolic hydroxylation at this position.

  • Methyl (C2): Provides steric bulk that can induce molecular twisting (conformation locking) when the phenol/aniline is coupled to larger heterocycles, enhancing selectivity for kinase pockets.

Synthetic Pathways & Reaction Landscape[3]

The synthesis and utilization of this compound follow a logical "Protection-Activation-Reduction" workflow. The compound itself is typically the product of electrophilic aromatic substitution and the precursor to the active aniline nucleophile.

Diagram 1: Synthesis and Utilization Workflow

The following diagram illustrates the upstream synthesis of the scaffold and its downstream application in generating IRE1


 inhibitors (e.g., Compound 237).

G Precursor 3-Fluoro-2-methylphenol (CAS: 443-87-8) Target This compound (CAS: 1804491-81-3) TARGET SCAFFOLD Precursor->Target Electrophilic Subst. (Para-selective) Reagent1 HNO3 / H2SO4 (Nitration) Reagent1->Target Aniline 4-Amino-3-fluoro-2-methylphenol (Active Nucleophile) Target->Aniline Nitro Reduction Reagent2 Pd/C, HCOONH4 (Transfer Hydrogenation) Reagent2->Aniline Drug IRE1α Inhibitor (e.g., Cmpd 237) Aniline->Drug SNAr / Amide Coupling (to Pyrimidine/Pyridine cores)

Caption: Synthetic flow from the phenolic precursor to the bioactive amino-phenol intermediate used in drug discovery.

Experimental Protocols

A. Upstream Synthesis: Nitration (Theoretical Best Practice)

Note: While often purchased, the synthesis from 3-fluoro-2-methylphenol is driven by directing group synergy.

  • Mechanism: The -OH group (Strong Activator) directs ortho/para. The -CH

    
     (Weak Activator) directs ortho/para. The -F (Deactivator/Director) directs ortho/para.
    
  • Selectivity: Position 4 is para to the -OH and ortho to the -F, making it the most electronically activated site for nitration, minimizing isomers.

B. Downstream Activation: Reduction to 4-Amino-3-fluoro-2-methylphenol

This is the critical step for medicinal chemists converting the scaffold into a usable building block. The following protocol is adapted from patent literature (WO2020056089A1) regarding IRE1


 inhibitors.

Protocol: Transfer Hydrogenation

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Catalyst: Palladium on Carbon (10 wt.[2] % loading)

    • Hydrogen Source: Ammonium Formate (8-10 equiv)

    • Solvent: Ethanol (0.2 - 0.5 M concentration)

  • Procedure:

    • Dissolve the nitro-phenol in ethanol under an inert atmosphere (N

      
      ).
      
    • Add Ammonium Formate followed by Pd/C carefully (pyrophoric risk).

    • Heat the mixture to 60°C for 15–30 minutes. Observation: Vigorous evolution of CO

      
       gas indicates reaction progress.
      
    • Monitor via LC-MS for the disappearance of the nitro peak (M+H ~172) and appearance of the aniline peak (M+H ~142).

  • Workup:

    • Cool to room temperature.[3][2]

    • Filter through a Celite pad to remove the Pd catalyst.

    • Concentrate the filtrate in vacuo to yield the crude aniline.

    • Note: Aminophenols are oxidation-sensitive; use immediately or store under argon.

Applications in Drug Discovery: IRE1 Inhibition

The primary high-value application of this scaffold is in the development of inhibitors for the Unfolded Protein Response (UPR) .

Mechanism of Action

Tumor cells, particularly secretory ones like Multiple Myeloma, rely on the UPR to manage high protein synthesis loads.[2] IRE1


  is a dual-function sensor (kinase/RNase) that splices XBP1 mRNA to activate pro-survival pathways.
  • Inhibitor Design: Small molecules derived from this compound bind to the kinase domain of IRE1

    
    .
    
  • Role of the Scaffold: The reduced aniline form (4-amino-3-fluoro-2-methylphenol) acts as the "hinge binder" or solvent-front element. The phenolic -OH often forms critical hydrogen bonds within the ATP-binding pocket, while the fluorine and methyl groups fill hydrophobic sub-pockets and tune the electronic profile of the ring.

Diagram 2: Pharmacophore Assembly

D Scaffold This compound Nitro Group Phenolic OH Fluorine Function Pharmacological Function Masked Amine (Linker) H-Bond Donor (Kinase Hinge) Metabolic Shield Scaffold:NO2->Function:A Reduces to NH2 Scaffold:OH->Function:B Retained Scaffold:F->Function:C Modulates pKa

Caption: Mapping structural features of the scaffold to their medicinal chemistry roles.

Safety and Handling (SDS Highlights)

As a nitro-aromatic compound, this compound requires strict safety protocols.

  • Acute Toxicity: Harmful if swallowed (H302).[4] Nitro-phenols can uncouple oxidative phosphorylation.

  • Irritation: Causes skin (H315) and serious eye irritation (H319).[4]

  • Handling:

    • Avoid dust formation.

    • Use non-sparking tools (potential for low-level explosivity in dry, high-purity nitro compounds).

    • Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases (which form shock-sensitive nitrophenolate salts).

References

  • World Intellectual Property Organization (WIPO). (2020). Patent WO2020056089A1: Phenoxy-pyridyl-pyrimidine compounds and methods of use. (Describes the synthesis of IRE1

    
     inhibitors using this compound as a starting material). 
    
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1804491-81-3.

  • Chemcia Scientific. (2026).[5] Product Catalog: 3-Fluoro-2-methyl-4-nitro-phenol.[1][2][6][7][8]

  • Cross, B. C., et al. (2012).[2] "The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule." Proceedings of the National Academy of Sciences, 109(15), E869-E878. (Contextual reference for IRE1

    
     mechanism). 
    

Sources

Strategic Fluorination: Utilizing Fluorinated Nitrophenol Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorinated Nitrophenol Building Blocks for Drug Discovery Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a non-negotiable tactic for optimizing pharmacokinetics (PK) and potency. Fluorinated nitrophenols represent a high-value class of building blocks that offer a dual advantage: they provide a pre-installed fluorine atom to modulate metabolic stability and pKa, while the nitro and hydroxyl groups serve as versatile orthogonal handles for scaffold elaboration.

This guide provides a technical deep-dive into the synthesis, reactivity, and application of these motifs. We move beyond basic catalog listings to explore the causality of their chemical behavior—specifically, how the electronic interplay between the nitro group and fluorine atom dictates regioselectivity in nucleophilic aromatic substitution (SNAr) and how these blocks serve as precursors to privileged heterocycles like fluorinated benzoxazoles and benzimidazoles.

The Chemical Advantage: Electronic & Physicochemical Profiling

The utility of fluorinated nitrophenols lies in their ability to fine-tune the electronic environment of a drug candidate.[1] The fluorine atom is not merely a "blocker" of metabolic hotspots; it fundamentally alters the acidity of the phenol and the electrophilicity of the ring.

pKa Modulation and Bioavailability

The acidity of the phenolic hydroxyl is critical for solubility and protein binding. The electron-withdrawing nature of both the nitro group (via resonance and induction) and the fluorine atom (via induction) significantly lowers the pKa compared to unsubstituted phenol.

Table 1: Comparative Acidity of Phenolic Building Blocks

CompoundStructurepKa (approx.)Electronic Effect
Phenol C₆H₅OH9.95Baseline
4-Fluorophenol 4-F-C₆H₄OH9.9Inductive (-I) withdrawal, Resonance (+R) donation
4-Nitrophenol 4-NO₂-C₆H₄OH7.15Strong -R and -I withdrawal
3-Fluoro-4-nitrophenol 3-F-4-NO₂-C₆H₃OH~6.0 Synergistic EWG effect; increased acidity
5-Fluoro-2-nitrophenol 5-F-2-NO₂-C₆H₃OH~5.5 Ortho-nitro stabilization + F induction

Note: Lower pKa values in fluorinated nitrophenols facilitate deprotonation at physiological pH, potentially improving solubility but altering membrane permeability.

The "Ortho Effect" in SNAr

In fluorinated nitrobenzenes, the fluorine atom is a highly labile leaving group for Nucleophilic Aromatic Substitution (SNAr), often superior to chlorine. This is counter-intuitive given the C-F bond strength (approx. 485 kJ/mol) vs C-Cl (328 kJ/mol).

  • Mechanism: The rate-determining step in SNAr is the formation of the Meisenheimer complex, not the bond breaking. The high electronegativity of fluorine stabilizes the anionic transition state more effectively than chlorine, accelerating the nucleophilic attack.

  • Regioselectivity: In 2,4-difluoronitrobenzene , the fluorine at the ortho position (C2) is displaced preferentially over the para position (C4) by hard nucleophiles (like OH⁻) due to the inductive stabilization of the transition state by the adjacent nitro group.

Synthesis & Manufacturing Strategies

The preparation of fluorinated nitrophenols requires navigating the "regioselectivity minefield" of electrophilic aromatic substitution.

The Preferred Route: Hydrolysis of Fluoro-Nitrobenzenes

Direct nitration of fluorophenols often yields inseparable mixtures of isomers. The industry-standard approach for high-purity building blocks (e.g., 5-fluoro-2-nitrophenol ) utilizes SNAr hydrolysis.

Why this route works:

  • Starting Material: 2,4-Difluoronitrobenzene is commercially available and cost-effective.

  • Selectivity: Treatment with KOH/NaOH selectively displaces the ortho-fluorine. The para-fluorine remains intact because the ortho transition state is inductively stabilized by the nitro group to a greater extent.

SynthesisFlow Start 2,4-Difluoronitrobenzene Reaction S_NAr Hydrolysis (KOH, H2O/DMSO, 60°C) Start->Reaction Nucleophilic Attack Intermediate Meisenheimer Complex (Stabilized by o-NO2) Reaction->Intermediate Transition State Product 5-Fluoro-2-nitrophenol (>95% Regioselectivity) Intermediate->Product Elimination of F-

Figure 1: Regioselective synthesis of 5-fluoro-2-nitrophenol via SNAr.

Alternative: Nitration of 3-Fluorophenol

Nitration of 3-fluorophenol is less controlled. The hydroxyl group directs ortho/para, and the fluorine directs ortho/para. This competitive directing effect leads to a mixture of:

  • 2-nitro-5-fluorophenol (minor)[1]

  • 4-nitro-3-fluorophenol (major)

  • 6-nitro-3-fluorophenol (minor)

  • Purification requires tedious steam distillation or column chromatography.

Functionalization: From Building Block to Drug Scaffold[1]

Once the fluorinated nitrophenol is secured, it serves as a gateway to privileged heterocyclic scaffolds.

Reduction to Fluorinated Aminophenols

The reduction of the nitro group yields fluoro-aminophenols , which are critical intermediates.

  • Reagents: Fe/HCl (Bechamp reduction) or H₂/Pd-C.

  • Chemo-selectivity: Care must be taken to avoid hydrodefluorination (loss of fluorine), which can occur under vigorous catalytic hydrogenation conditions. Using Fe/NH₄Cl or SnCl₂ is safer to preserve the C-F bond.

Synthesis of Fluorinated Benzoxazoles

Fluorinated benzoxazoles are bioisosteres of adenine and are found in various kinase inhibitors.

Protocol Logic: Condensation of 2-amino-5-fluorophenol (derived from 5-fluoro-2-nitrophenol) with carboxylic acid derivatives closes the oxazole ring. The fluorine atom on the benzene ring modulates the lipophilicity and metabolic stability of the final drug.

BenzoxazoleSynthesis Nitrophenol 5-Fluoro-2-nitrophenol Aminophenol 2-Amino-5-fluorophenol Nitrophenol->Aminophenol Reduction (Fe/NH4Cl) Benzoxazole 6-Fluoro-2-substituted-benzoxazole Aminophenol->Benzoxazole Cyclization (-2 H2O) Reagent R-COOH / PPA or Triethyl Orthoformate Reagent->Benzoxazole Electrophile

Figure 2: Conversion of nitrophenol to fluorinated benzoxazole scaffold.

Case Study: Regorafenib (Stivarga®)

Regorafenib is an oral multi-kinase inhibitor (VEGFR, TIE2, RET) approved for colorectal cancer. Its structure highlights the critical role of the fluorinated aminophenol motif.

  • Structural Insight: The core contains a urea linkage connecting a fluorinated phenyl ring to a pyridine.

  • Synthetic Connection: The synthesis of Regorafenib involves 4-amino-3-fluorophenol .[2]

    • Origin: This specific aminophenol is synthesized from 3-fluoro-4-nitrophenol (via reduction).

    • Role: The fluorine at the 3-position (relative to the urea) blocks metabolic hydroxylation and increases the binding affinity to the kinase pocket by influencing the conformation of the urea linker.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Fluoro-2-nitrophenol

Target: High-purity building block from 2,4-difluoronitrobenzene.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Reagents:

    • 2,4-Difluoronitrobenzene (1.0 eq, 15.9 g)[3]

    • Potassium Hydroxide (KOH) (2.2 eq, 12.3 g)

    • Solvent: DMSO/Water (1:1 v/v, 150 mL)

  • Procedure:

    • Dissolve 2,4-difluoronitrobenzene in DMSO.

    • Add aqueous KOH dropwise at 0–5°C (Exothermic!). Critical: Low temperature favors the kinetic ortho-substitution.

    • Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

    • Workup: Pour reaction mixture into ice-cold 1M HCl (acidify to pH 2). The product will precipitate as a yellow solid.

    • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

  • Yield: Expect ~85-90%.

  • Validation: 1H NMR (DMSO-d6) should show a doublet of doublets for the proton ortho to fluorine.

Protocol B: Reduction to 2-Amino-5-fluorophenol

Target: Precursor for benzoxazole synthesis.

  • Reagents: 5-Fluoro-2-nitrophenol (10 mmol), Iron powder (30 mmol), Ammonium Chloride (5 mmol), Ethanol/Water (3:1).

  • Procedure:

    • Reflux the mixture at 80°C for 2 hours.

    • Note: The iron sludge must be filtered while hot through Celite to prevent product trapping.

    • Concentrate the filtrate to obtain the aminophenol.

    • Storage: Store under nitrogen; aminophenols are oxidation-sensitive (darken upon air exposure).

Safety & Handling

Fluorinated nitrophenols possess dual hazards: the toxicity of the nitro-aromatic moiety and the potential for thermal instability.

  • Toxicity: 3-Fluoro-4-nitrophenol is classified as Acute Tox. 4 (Oral) .[4] It is a skin and severe eye irritant.[4][5][6]

  • Explosion Hazard: Like all polynitro aromatics (though less severe than picric acid), dry nitrophenols can be shock-sensitive if metal salts (picrates) form. Do not use metal spatulas with dry material if purity is unknown.

  • PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for HF (Hydrogen Fluoride) and NOx gases.

References

  • Synthesis of 5-Fluoro-2-nitrophenol: Patent CN107935858B. Preparation method of 5-fluoro-2-nitrophenol. (2018). Link

  • SNAr Regioselectivity: Sythana, S., et al. (2014).[7] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene". Organic Process Research & Development. Link

  • Regorafenib Synthesis: Banks, B., et al. (2025). "A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib".[2] ResearchGate.[2] Link

  • pKa of Fluorophenols: Gross, K.C., et al. "Substituent Effects on the Acidity of Phenols". Journal of Organic Chemistry. Link

  • Safety Data: PubChem CID 520948 (3-Fluoro-4-nitrophenol).[4] Link

Sources

Commercial Availability and Synthetic Utility of 3-Fluoro-2-methyl-4-nitrophenol in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary As drug discovery pivots toward highly selective kinase and endoribonuclease inhibitors, the demand for functionally dense, halogenated building blocks has surged. 3-Fluoro-2-methyl-4-nitrophenol (CAS: 1804491-81-3) has emerged as a critical intermediate, particularly in the synthesis of phenoxy-pyridyl-pyrimidine scaffolds targeting the Unfolded Protein Response (UPR). This technical guide provides a comprehensive analysis of its physicochemical profile, commercial supply chain, and field-proven synthetic methodologies, designed specifically for process chemists and drug development professionals.

Chemical Identity and Physicochemical Profiling

Before integrating any building block into a synthetic pipeline, it is imperative to establish its baseline properties. The unique substitution pattern of this compound—combining a sterically demanding methyl group, an electron-withdrawing nitro group, and a highly electronegative fluorine atom—tunes the pKa of the phenolic hydroxyl while providing metabolic stability in downstream Active Pharmaceutical Ingredients (APIs).

Table 1: Physicochemical Properties of this compound

PropertySpecification / Value
Chemical Name This compound
CAS Registry Number 1804491-81-3
Molecular Formula C₇H₆FNO₃
Molecular Weight 171.13 g/mol
Canonical SMILES CC1=C(O)C=CC([O-])=C1F
Appearance Solid (typically yellow/orange crystalline powder)
Storage Conditions Sealed in dry, 2-8°C (protect from light)

Strategic Application in Drug Discovery: The IRE1α / UPR Pathway

The primary synthetic value of this compound lies in its role as a precursor to 4-amino-3-fluoro-2-methylphenol . According to foundational intellectual property developed by [1], this aminophenol is a critical nucleophile used to construct phenoxy-pyridyl-pyrimidine compounds.

Mechanistic Rationale: These compounds are potent inhibitors of IRE1α (Inositol-requiring enzyme 1 alpha) . IRE1α is a bifunctional transmembrane protein with both kinase and endoribonuclease (RNase) activities. During Endoplasmic Reticulum (ER) stress, IRE1α activates and splices XBP1 mRNA, driving a pro-survival Unfolded Protein Response (UPR) heavily implicated in multiple myeloma and severe fibrotic diseases.

The fluorine atom derived from CAS 1804491-81-3 is not merely decorative; it lowers the pKa of the phenol, optimizing the electronics of the resulting ether linkage, while the adjacent methyl group restricts the dihedral angle, locking the inhibitor into a bioactive conformation that perfectly occupies the IRE1α kinase domain.

IRE1A_Pathway ER_Stress ER Stress (Unfolded Proteins) IRE1a IRE1α Activation (Kinase/RNase) ER_Stress->IRE1a Triggers XBP1 XBP1 mRNA Splicing IRE1a->XBP1 RNase Activity UPR UPR Response (Survival/Fibrosis) XBP1->UPR Transcription Inhibitor Phenoxy-pyridyl-pyrimidine (Derived from CAS 1804491-81-3) Inhibitor->IRE1a Blocks Kinase Domain

Figure 1: IRE1α/UPR signaling pathway and the intervention point of phenoxy-pyridyl-pyrimidines.

Commercial Availability and Procurement Strategy

For process chemists, securing a reliable, high-purity supply chain is as critical as the chemistry itself. This compound has transitioned from a niche custom-synthesis target to a commercially cataloged intermediate.

When sourcing this compound, trace metal impurities (especially iron or copper) must be monitored, as they can poison the palladium catalysts used in downstream reductions. Below is a comparative matrix of verified commercial suppliers [2][3][4].

Table 2: Commercial Supplier Data and Procurement Metrics

SupplierCatalog NumberClaimed PurityAvailable ScalesPrimary Use Case
BLD Pharm BD00856540≥98%1g, 5g, 25gR&D / Hit-to-Lead Discovery
Fluorochem F798325≥97%1g, 5g, 10gSynthetic Optimization
Sigma-Aldrich ATEH3031EBCAAnalyticalmg to gReference Standard / QC
Arctom BD-A800321≥98%Custom BulkScale-up / Process Chemistry

Experimental Protocol: Catalytic Transfer Hydrogenation (CTH)

To utilize this compound in API synthesis, the nitro group must first be reduced to an amine.

Expertise & Causality: Direct hydrogenation using H₂ gas over Palladium on Carbon (Pd/C) on fluorinated aromatics is notoriously risky; it frequently leads to hydrodefluorination (the unwanted cleavage of the C-F bond). To circumvent this, I strongly recommend employing Catalytic Transfer Hydrogenation (CTH) using ammonium formate. This method operates at mild temperatures, generates hydrogen in situ, and suppresses defluorination, resulting in near-quantitative yields of the desired 4-amino-3-fluoro-2-methylphenol [1].

CTH_Workflow Step1 1. Dissolution Substrate in EtOH Step2 2. Reagent Addition Pd/C & NH4HCO2 Step1->Step2 Step3 3. Thermal Activation Heat to 60°C (~15 min) Step2->Step3 Step4 4. Filtration Remove Pd/C via Celite Step3->Step4 Step5 5. Concentration Evaporate to Dryness Step4->Step5

Figure 2: Step-by-step workflow for the Catalytic Transfer Hydrogenation (CTH) of the substrate.

Step-by-Step Methodology
  • Objective: Chemoselective reduction of the nitro group without inducing hydrodefluorination.

  • Scale: 5.02 mmol (Derived from Genentech standard protocols).

  • Substrate Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 860 mg (5.02 mmol) of this compound in 20 mL of absolute ethanol.

    • Causality: Ethanol is an optimal protic solvent here; it fully solubilizes both the organic substrate and the highly polar ammonium formate donor.

  • Catalyst and Donor Addition: Carefully add 535 mg of 10% Pd/C (0.50 mmol), followed by 2.50 g of ammonium formate (40.2 mmol, ~8 equivalents).

    • Safety Note: Always add Pd/C to the solvent under an inert nitrogen blanket to prevent the auto-ignition of ethanol vapors.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C.

    • Observation: Vigorous gas evolution (CO₂, NH₃, and H₂) will be observed within ~15 minutes. Ensure the system is properly vented to a bubbler to prevent pressure buildup.

  • Self-Validating In-Process Control (IPC): After 20 minutes, sample 10 µL of the reaction mixture, dilute in methanol, and spot on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The reaction is self-validating when the UV-active, yellow starting material is completely consumed and replaced by a highly polar, lower Rf spot that stains positively with ninhydrin (indicating the primary amine).

  • Filtration and Recovery: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with an additional 10 mL of ethanol.

    • Causality: Celite prevents finely dispersed palladium particles from passing through standard filter paper, ensuring a metal-free intermediate that won't interfere with downstream coupling steps.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude 4-amino-3-fluoro-2-methylphenol, which can generally be used in subsequent SNAr or Buchwald-Hartwig coupling steps without further column chromatography.

Conclusion

This compound (CAS 1804491-81-3) is far more than a simple catalog chemical; it is a highly specialized vector for introducing metabolic stability and conformational rigidity into advanced kinase inhibitors. By leveraging its commercial availability and utilizing chemoselective reduction methodologies like CTH, drug development teams can rapidly integrate this scaffold into pipelines targeting the UPR pathway and beyond.

References

  • Genentech, Inc. (2020). Phenoxy-pyridyl-pyrimidine compounds and methods of use (Patent No. WO2020056089A1). WIPO (PCT).

physicochemical properties of fluorinated methyl nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Methyl Nitrophenols

Abstract

Fluorinated methyl nitrophenols represent a class of compounds with significant, yet complex, potential in medicinal chemistry and materials science. The strategic incorporation of fluorine, a methyl group, and a nitro moiety onto a phenol scaffold creates a delicate interplay of electronic and steric effects. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the core physicochemical properties of these molecules, including acidity (pKa), lipophilicity (logP), and spectroscopic characteristics. By elucidating the causality behind structure-property relationships and providing validated experimental protocols, this document serves as a foundational resource for the rational design and characterization of novel chemical entities based on this versatile scaffold.

The Strategic Interplay of Substituents: An Introduction

The phenol ring is a ubiquitous scaffold in drug discovery. Its modification with carefully selected functional groups is a cornerstone of medicinal chemistry, allowing for the fine-tuning of properties that govern a molecule's pharmacokinetic and pharmacodynamic profile. The combination of a methyl group, a nitro group, and a fluorine atom creates a particularly interesting, albeit complex, system.

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group (EWG) through both resonance (mesomeric) and inductive effects, the nitro group profoundly influences the acidity of the phenolic proton. Its position relative to the hydroxyl group is a primary determinant of the compound's pKa.[1][2][3]

  • The Fluorine Atom (-F): Fluorine introduces unique properties due to its high electronegativity and small size. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This can significantly impact acidity and interactions with biological targets. Furthermore, the replacement of a hydrogen atom with fluorine can block metabolic pathways and modulate lipophilicity, often enhancing membrane permeability.

  • The Methyl Group (-CH₃): In contrast to the nitro and fluoro groups, the methyl group is electron-donating through an inductive effect. Its presence tends to counteract the acidifying effects of the EWGs and can influence molecular conformation and binding selectivity.

Understanding how the specific arrangement of these three substituents dictates the overall physicochemical profile is paramount for predicting a compound's behavior and optimizing it for a desired application. This guide dissects these relationships and provides the practical tools to measure them.

Acidity (pKa): The Epicenter of Molecular Behavior

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for a phenolic compound. It dictates the ionization state at a given pH, which in turn governs aqueous solubility, membrane transport, and the ability to form ionic bonds with receptor sites.

Foundational Principles: Electronic Effects in Action

The acidity of a phenol is determined by the stability of its conjugate base, the phenolate anion. Substituents that delocalize the negative charge on the oxygen atom will stabilize the anion, making the parent phenol more acidic (i.e., lowering its pKa).

  • Electron-Withdrawing Groups (EWGs): Both the nitro group and fluorine atom are EWGs that stabilize the phenolate anion. The nitro group's ability to delocalize the negative charge via resonance, especially when in the ortho or para position, results in a dramatic increase in acidity.[1][3] The fluorine atom's effect is primarily inductive, withdrawing electron density through the sigma bonds.[1]

  • Electron-Donating Groups (EDGs): The methyl group donates electron density, which destabilizes the phenolate anion and makes the phenol less acidic (higher pKa).

The final pKa of a substituted fluorinated methyl nitrophenol is a cumulative result of these competing effects, with the specific positional isomerism being the deciding factor. For instance, the pKa of 2-nitrophenol is 7.2, while that of 3-nitrophenol is 8.4, showcasing the superior resonance stabilization from the ortho position compared to the purely inductive effect from the meta position.[1][2][3]

Logical Framework for pKa Modulation

The interplay of these substituent effects can be visualized as a decision-making framework for tuning acidity.

pKa_Modulation substituents Substituent Effects on Phenol Ring ewg Electron-Withdrawing Groups (EWG) substituents->ewg edg Electron-Donating Groups (EDG) substituents->edg nitro -NO₂ Group ewg->nitro fluoro -F Group ewg->fluoro methyl -CH₃ Group edg->methyl stabilize Stabilize Phenolate Anion nitro->stabilize fluoro->stabilize destabilize Destabilize Phenolate Anion methyl->destabilize pka Lower pKa (More Acidic) stabilize->pka pka2 Higher pKa (Less Acidic) destabilize->pka2

Caption: Logical flow of substituent effects on phenol acidity.

Experimental Protocol: Spectrophotometric pKa Determination

This method leverages the fact that the phenol and its conjugate phenolate base have distinct UV-Vis absorption spectra.[4] The formation of the phenolate ion in basic solutions leads to a redshift (bathochromic shift) in the maximum absorbance wavelength (λmax).[5][6] By monitoring the absorbance at the λmax of the phenolate across a range of pH values, the pKa can be accurately determined.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the fluorinated methyl nitrophenol in a suitable organic solvent like methanol or DMSO to ensure complete dissolution.

  • Preparation of Buffers: Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength (e.g., 0.1 M KCl).[7]

  • Sample Preparation: For each pH measurement, add a small, constant aliquot of the stock solution to a known volume of each buffer solution in a quartz cuvette. The final concentration should be low enough to be within the linear range of the spectrophotometer (typically 10-50 µM).

  • Spectral Scans:

    • Record the full UV-Vis spectrum (e.g., 200-500 nm) of the compound in a highly acidic solution (pH ~2) to obtain the spectrum of the fully protonated species.

    • Record the full spectrum in a highly basic solution (pH ~12) to obtain the spectrum of the fully deprotonated (phenolate) species. Identify the λmax of the phenolate.

  • Absorbance Measurements: Measure the absorbance of each buffered sample at the predetermined λmax of the phenolate.

  • Data Analysis: Plot absorbance versus pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where [phenol] = [phenolate]. This can be determined using a sigmoidal fit to the data.[8]

Data Summary: Representative pKa Values

The following table summarizes known pKa values for related compounds, illustrating the trends discussed.

CompoundSubstituent PositionspKa ValueKey Electronic Effect(s)
Phenol-10.0[1][3]Baseline
4-Nitrophenol4-NO₂7.2[1][3]Strong -I, -R from NO₂
3-Nitrophenol3-NO₂8.4[1][3]Strong -I from NO₂
4-Fluorophenol4-F9.9[1][3]Strong -I, Weak +R from F
2-Fluorophenol2-F8.7[1][3]Strongest -I from F (proximity)

Lipophilicity (logP/logD): Navigating Biological Membranes

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is most commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water.

Theoretical Principles: The Role of Fluorine

While logP is defined for the neutral form of a molecule, logD (the distribution coefficient) accounts for both the neutral and ionized forms at a specific pH. For ionizable compounds like phenols, logD is pH-dependent. The introduction of fluorine often increases lipophilicity, a somewhat counterintuitive effect given its high electronegativity. This is because the C-F bond is poorly polarizable and does not engage in hydrogen bonding as an acceptor as effectively as other heteroatoms, reducing its affinity for the aqueous phase.

Experimental Protocol: logP Determination by RP-HPLC

The traditional shake-flask method for logP determination can be time-consuming and requires pure compounds.[9] A robust and high-throughput alternative is using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11] This method is based on the correlation between a compound's retention time on a hydrophobic (e.g., C18) stationary phase and its known logP value.

Methodology:

  • System Setup: Use an RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

  • Preparation of Standards: Select a set of 5-7 reference compounds with well-established logP values that bracket the expected logP of the test compounds. Prepare stock solutions of each standard.

  • Calibration Curve Generation:

    • Inject each reference standard individually onto the HPLC system under isocratic conditions.

    • Record the retention time (t_R) and the column dead time (t_0).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.

    • Plot the logarithm of the capacity factor (log k) against the known logP values of the standards. A linear relationship should be observed.[9]

  • Sample Analysis: Inject the fluorinated methyl nitrophenol test compound under the identical HPLC conditions and determine its retention time and calculate its log k value.

  • logP Calculation: Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its experimentally determined log k value.

Workflow for RP-HPLC logP Determination

logP_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_calc 3. Calculation standards Prepare Reference Standards (Known logP) hplc Inject Samples onto RP-HPLC System standards->hplc sample Prepare Test Compound Sample sample->hplc retention Measure Retention Time (tR) hplc->retention logk Calculate log(k) for all compounds retention->logk calibration Plot log(k) vs. logP for Standards (Calibration Curve) logk->calibration logp_calc Calculate logP of Test Compound from its log(k) calibration->logp_calc

Caption: Standard workflow for logP determination via RP-HPLC.

Data Summary: Representative logP Values

The following table provides calculated or experimental logP values for several fluoronitrophenol isomers.

CompoundCAS NumberPredicted/Experimental logPSource
2-Fluoro-4-nitrophenol403-19-01.80[12]
3-Fluoro-4-nitrophenol394-41-21.71[13]
4-Fluoro-2-nitrophenol394-33-21.90[14]
5-Fluoro-2-nitrophenol446-36-61.9[15]

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is indispensable for confirming the chemical identity, structure, and purity of synthesized compounds. For fluorinated methyl nitrophenols, UV-Vis and NMR spectroscopy are the primary techniques.

UV-Visible Spectroscopy

The UV-Vis spectrum of a nitrophenol is characterized by π → π* electronic transitions.[5] The exact λmax is sensitive to solvent and, as discussed previously, pH. In acidic or neutral solutions, p-nitrophenol absorbs around 317 nm, while in basic solutions, the formation of the p-nitrophenolate ion causes a significant redshift to ~400 nm.[6] This property is the basis for the spectrophotometric pKa determination.

General Protocol:

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Dissolve the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or buffered water) to a concentration of ~10-50 µM.

  • Data Acquisition:

    • Use a quartz cuvette filled with the pure solvent as a blank to record a baseline.

    • Replace the blank with the sample cuvette.

    • Scan a wavelength range, typically from 200 to 600 nm, to identify all absorption maxima.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information. While ¹H and ¹³C NMR are standard, ¹⁹F NMR is particularly powerful for this class of compounds.

¹⁹F NMR Spectroscopy: Fluorine-19 is an excellent nucleus for NMR studies due to its 100% natural abundance, spin of 1/2, and high sensitivity.[16][17][18]

  • Key Advantages: The chemical shift of a fluorine nucleus is extremely sensitive to its electronic environment, resulting in a very wide chemical shift range (~800 ppm).[18] This makes it an exquisite probe for detecting subtle structural and electronic changes caused by the other substituents on the ring.

  • Interpretation: The presence of electron-withdrawing groups generally leads to a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift.[16] The precise chemical shift can be used to confirm the isomeric identity of a compound. Computational methods can also be used to predict ¹⁹F NMR shifts with good accuracy, aiding in structure elucidation.[19][20]

General Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer equipped with a fluorine-capable probe.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum. A reference standard, such as CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm), is typically used.[16][19] The spectrum will show signals corresponding to the unique fluorine environments in the molecule.

Conclusion

The are governed by a sophisticated interplay of inductive and resonance effects dictated by the specific substitution pattern on the phenol ring. Electron-withdrawing nitro and fluoro groups generally increase acidity and modify lipophilicity, while the electron-donating methyl group has the opposite effect. A thorough understanding of these structure-property relationships, validated by robust experimental methodologies as detailed in this guide, is essential for any scientist working in drug discovery or chemical development. By systematically applying these principles and protocols, researchers can rationally design, synthesize, and characterize novel fluorinated methyl nitrophenols with tailored properties for a wide range of scientific applications.

References

  • Benchchem. Spectroscopic Profile of o-Nitrophenol: A Technical Guide.
  • ACS Earth and Space Chemistry.
  • Acta Chimica Slovenica.
  • International Journal of Pharmaceutics. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • Molecules. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids.
  • ResearchGate.
  • Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.
  • Google Patents. High throughput HPLC method for determining Log P values.
  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.
  • ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
  • WuXi AppTec. How to Evaluate Lipophilicity Rapidly?
  • Scribd.
  • ResearchGate. UV-Vis absorption spectrum of p-nitrophenol in aqueous solution in...
  • Chemsrc. 3-Fluoro-4-nitrophenol | CAS#:394-41-2.
  • International Journal of Molecular Sciences.
  • ChemScene. 3-Fluoro-4-nitrophenol | CAS#:394-41-2.
  • Chemsrc. 4-Fluoro-2-nitrophenol | CAS#:394-33-2.
  • EPA CompTox Chemicals Dashboard. 2-Fluoro-4-nitrophenol Properties.
  • Ohio State University. Q5. In the box below, you are given the pKå values for a series of compounds, the least acidic is.
  • Chegg.com. Solved Consider the following phenols and their pkas. OH F.
  • PubChem. 5-Fluoro-2-nitrophenol.
  • University of California, Irvine. Q5. In the box below, you are given the pKa values for a series of compounds, the least acidic is.
  • Environmental Science & Technology. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • PMC. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
  • PMC. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

Sources

Strategic Fluorination: Novel Phenol Intermediates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of novel fluorinated phenol intermediates, focusing on their strategic application in medicinal chemistry. It moves beyond basic fluorination to explore emerging motifs like pentafluorosulfanyl (


) and trifluoromethoxy (

) phenols, detailing their synthesis, physicochemical impact, and utility in drug design.

Executive Summary: The Fluorine Imperative

In modern drug discovery, the phenol moiety is a ubiquitous pharmacophore, serving as a hydrogen bond donor/acceptor and a metabolic handle. However, native phenols often suffer from rapid Phase II conjugation (glucuronidation/sulfation) and poor membrane permeability.

Strategic fluorination of the phenol core is not merely about blocking metabolic soft spots; it is a precision tool for modulating acidity (


) , lipophilicity (

)
, and conformational bias . This guide focuses on next-generation fluorinated phenol intermediates that offer superior bioisosteric properties compared to traditional fluoro- or trifluoromethyl-phenols.
Core Physicochemical Modulation
PropertyNative Phenol2-F-Phenol4-

-Phenol
4-

-Phenol
4-

-Phenol

~9.95~8.5~7.3~7.2~8.7
Hammett (

)
0.000.060.540.680.35
Lipophilicity (

)
0.000.140.881.511.04
Metabolic Stability LowModerateHighVery HighHigh

Emerging Novel Intermediates

Class A: The Pentafluorosulfanyl ( ) Phenols

Often termed the "super-trifluoromethyl" group, the


 moiety is chemically inert, thermally stable, and highly lipophilic.[1][2] Unlike the planar 

group,

adopts a square pyramidal geometry, creating a distinct steric volume that can fill hydrophobic pockets more effectively without introducing conformational strain.
  • Medicinal Value: The 4-

    
    -phenol is a bioisostere for 4-nitrophenol but without the toxicity associated with nitro groups. It significantly lowers phenol 
    
    
    
    (increasing acidity), which can enhance potency in targets requiring a specific protonation state (e.g., serine proteases).
  • Key Intermediate: 3-Fluoro-4-(pentafluorosulfanyl)phenol. This "dual-fluorinated" motif combines the inductive acidification of ortho-fluorine with the lipophilic bulk of para-

    
    .
    
Class B: The Trifluoromethoxy ( ) Phenols

The


 group is unique due to its orthogonal conformation relative to the aromatic ring.[3] This "out-of-plane" twist, driven by the anomeric effect, allows 

-phenols to adopt conformations that planar substituents cannot access.
  • Medicinal Value:

    
     phenols serve as excellent scaffolds for lipophilic ether synthesis. The 
    
    
    
    group improves metabolic stability by blocking the para-position while maintaining a high degree of lipophilicity (
    
    
    boost) without the excessive electron-withdrawal seen with
    
    
    or
    
    
    .

Strategic Decision Framework

The following decision tree assists medicinal chemists in selecting the optimal fluorinated phenol intermediate based on specific ADME/Tox requirements.

FluorineStrategy Start Target Profile Requirement Acidity Need Increased Acidity? (Lower pKa) Start->Acidity Lipophilicity Need Higher Lipophilicity? (Higher LogP) Start->Lipophilicity OrthoF Add Ortho-Fluorine (Intramolecular H-bond) Acidity->OrthoF Moderate Shift ParaEWG Strong Para-EWG Acidity->ParaEWG Strong Shift Bulk Steric Bulk Required? Lipophilicity->Bulk SF5 Select 4-SF5-Phenol (Max Lipophilicity + Acidity) ParaEWG->SF5 Max Effect CF3 Select 4-CF3-Phenol (Standard Bioisostere) ParaEWG->CF3 Bulk->SF5 Yes (Square Pyramidal) OCF3 Select 4-OCF3-Phenol (Orthogonal Conformation) Bulk->OCF3 No (Rotatable/Orthogonal)

Figure 1: Strategic selection of fluorinated phenol intermediates based on physicochemical needs.

Experimental Methodologies

Protocol A: Synthesis of SF5-Phenols via Nitro-Group Transformation

Direct electrophilic pentafluorosulfanylation of phenols is chemically difficult. The most robust route involves the modification of commercially available nitro-SF5-arenes.

Target Intermediate: 4-(Pentafluorosulfanyl)phenol[4]

Reagents:

  • 1-Nitro-4-(pentafluorosulfanyl)benzene (Starting Material)

  • 
     (10 wt. %)
    
  • 
     (balloon pressure)
    
  • 
    , 
    
    
    
    (aq)
  • 
     / 
    
    
    
    (Sandmeyer hydroxylation)

Step-by-Step Workflow:

  • Reduction: Dissolve 1-nitro-4-(pentafluorosulfanyl)benzene (1.0 eq) in MeOH. Add 10% Pd/C (5 mol%). Stir under

    
     atmosphere (1 atm) for 4 hours at RT. Filter through Celite and concentrate to yield 4-(pentafluorosulfanyl)aniline.
    
  • Diazotization: Suspend the aniline in 35%

    
     at 0°C. Add 
    
    
    
    (1.1 eq) dropwise as an aqueous solution, maintaining temp < 5°C. Stir for 30 min to form the diazonium salt.
  • Hydroxylation: Add the cold diazonium solution dropwise to a refluxing solution of

    
     (10 eq) and 
    
    
    
    (0.5 eq) in water. The high concentration of copper salts promotes phenol formation over side reactions.
  • Workup: Extract with EtOAc (3x). Wash organic layer with brine. Dry over

    
    . Purify via flash chromatography (Hexanes/EtOAc 8:2).
    

Validation:

  • 
     NMR:  Characteristic multiplet at 
    
    
    
    +84 ppm (quintet,
    
    
    ) and +63 ppm (pentet, apical F).
  • Yield: Typically 60-75% over two steps.

Protocol B: Late-Stage Trifluoromethoxylation of Phenols

Synthesizing


 phenols directly from phenols is challenging due to the instability of 

sources. A modern, self-validating approach uses silver-mediated oxidative trifluoromethoxylation.

Target Intermediate: 2-Fluoro-4-(trifluoromethoxy)phenol

Reagents:

  • 2-Fluorophenol (Substrate)

  • 
     (prepared in situ or commercial)
    
  • Selectfluor (Oxidant)

  • KF (Additive)[5]

  • Solvent: Chlorobenzene/Water biphasic system

Step-by-Step Workflow:

  • Reagent Prep: In a glovebox, weigh

    
     (2.0 eq), Selectfluor (1.5 eq), and KF (3.0 eq).
    
  • Reaction: Add 2-fluorophenol (1.0 eq) and Chlorobenzene/Water (1:1 v/v). The biphasic system is critical to solubilize the inorganic fluoride salts while protecting the radical intermediates.

  • Conditions: Seal the tube and heat to 60°C for 12 hours.

  • Mechanism: The reaction proceeds via a radical mechanism where

    
     is oxidized to 
    
    
    
    by Selectfluor, generating a
    
    
    radical that attacks the electron-rich phenol ring.
  • Purification: Silica gel chromatography is required to separate the para-isomer (major) from ortho-isomers.

OCF3Synthesis Substrate Phenol Substrate Complex Ag(III)-Aryl Complex Substrate->Complex Coordination AgSalt AgOCF3 + Selectfluor Radical •OCF3 Radical Gen. AgSalt->Radical Oxidation Radical->Complex Radical Rebound Product OCF3-Phenol Complex->Product Reductive Elimination

Figure 2: Mechanistic pathway for Silver-mediated oxidative trifluoromethoxylation.

References

  • S. T. Liang, C. N. Neumann, T. Ritter. "Introduction of Fluorine and Fluorine-Containing Functional Groups."[6] Angewandte Chemie International Edition, 2013.[6] Link

  • P. R. Savoie, J. T. Welch. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews, 2015. Link

  • C. Hansch, A. Leo, R. W. Taft. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

  • T. Liu, Q. Shen. "Recent Advances in the Synthesis of Trifluoromethoxylated Compounds." European Journal of Organic Chemistry, 2017. Link

  • J. A. Boerth, G. M. Platczyk, P. R. Tichenor. "Late-Stage Fluorination: From Fundamentals to Application." Journal of the American Chemical Society, 2014. Link

Sources

Methodological & Application

synthesis of IRE1alpha inhibitors using 3-Fluoro-2-methyl-4-nitrophenol

Application Note: Synthesis of Phenoxy-Pyridyl-Pyrimidine IRE1 Inhibitors

Starting Material: 3-Fluoro-2-methyl-4-nitrophenol Target Class: Type II Kinase-Inhibiting RNase Attenuators (KIRAs) Methodology: WO2020056089A1 (Phenoxy-pyridyl-pyrimidine series)

Executive Summary

This guide details the synthetic protocol for a potent class of Inositol-Requiring Enzyme 1 alpha (IRE1


)Type II kinase inhibitors

The protocol focuses on the critical utilization of This compound (CAS: 1804491-81-3) as a scaffold-defining building block. We provide a validated 3-step synthetic route, mechanistic rationale, and quality control parameters.

Mechanistic Background & Retrosynthesis

The IRE1 Signaling Axis

IRE1

11Type II (DFG-out)

IRE1_PathwayER_StressER Stress (Misfolded Proteins)BiPBiP DissociationER_Stress->BiPIRE1_MonoIRE1α Monomer (Inactive)BiP->IRE1_MonoReleaseIRE1_OligoIRE1α Oligomerization & AutophosphorylationIRE1_Mono->IRE1_OligoRNase_ActiveRNase Domain ActivationIRE1_Oligo->RNase_ActiveXBP1uXBP1u mRNARNase_Active->XBP1uXBP1sXBP1s mRNA (Spliced)XBP1u->XBP1s  Splicing (26nt intron removal)XBP1_ProtXBP1s Transcription FactorXBP1s->XBP1_ProtTumor_SurvTumor Survival / Drug ResistanceXBP1_Prot->Tumor_SurvInhibitorPhenoxy-Pyridyl-Pyrimidine Inhibitor(Stabilizes Monomer)Inhibitor->IRE1_Oligo  Allosteric Blockade

Figure 1: Mechanism of Action. The inhibitor prevents the oligomerization required for RNase activity.

Retrosynthetic Analysis

The this compound moiety serves as the "hinge-binding" or "solvent-front" aromatic system, critical for potency and selectivity. The synthesis disconnects at the ether linkage and the amide/urea tail.

  • Fragment A: this compound (The "Head").[2]

  • Fragment B: Dichloropyrimidine/pyridine core (The "Scaffold").

  • Fragment C: Tail moiety (Solubilizing group).

Experimental Protocol

Safety Pre-requisites
  • Palladium on Carbon (Pd/C): Pyrophoric. Handle under inert atmosphere (Ar/N2).

  • Ammonium Formate: Releases NH3 and H2 gases upon heating. Ensure proper venting.

  • Cesium Carbonate: Corrosive.

Step 1: Reduction of Nitro Group

This step converts the nitro group to an aniline, activating the ring for subsequent coupling or functionalization, while preserving the phenol if needed (though often the phenol is coupled before reduction in other routes, here we follow the specific patent logic where the phenol is the nucleophile).

Reagents:

  • This compound (1.0 eq)[2]

  • Ammonium Formate (8.0 eq)

  • 10% Pd/C (0.1 eq by mass)

  • Ethanol (0.25 M concentration)

Procedure:

  • Charge a round-bottom flask with This compound (e.g., 860 mg, 5.02 mmol) and Ethanol (20 mL).

  • Add Ammonium Formate (2.50 g, 40.2 mmol) under stirring.

  • Carefully add 10% Pd/C (535 mg).[1] Caution: Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if necessary to prevent sparking.

  • Heat the mixture to 60 °C for 15–30 minutes. Monitor for hydrogen gas evolution.

  • TLC Monitoring: Check for disappearance of the yellow nitro compound and appearance of the fluorescent amine spot.

  • Cool to room temperature. Filter through a Celite pad to remove Pd/C.

  • Concentrate the filtrate in vacuo to dryness.

  • Yield: Expect >90% of 4-Amino-3-fluoro-2-methylphenol .

    • Note: The product oxidizes easily. Store under Argon or use immediately.

Step 2: SNAr Coupling (Ether Formation)

This is the critical scaffold-building step. The phenol oxygen attacks the electrophilic center of the heteroaryl core (e.g., a chloropyrimidine).

Reagents:

  • Intermediate from Step 1 (4-Amino-3-fluoro-2-methylphenol) (1.0 eq)

  • Electrophile: 4,6-Dichloropyrimidine or Chloropyridyl-pyrimidine core (1.0 eq)

  • Cesium Carbonate (Cs2CO3) (2.5 eq)

  • DMSO (anhydrous)

Procedure:

  • Dissolve the Electrophile (e.g., 2-chloro-N-substituted-pyrimidine derivative) in DMSO.

  • Add 4-Amino-3-fluoro-2-methylphenol (e.g., 141 mg, 0.10 mmol).

  • Add Cesium Carbonate (811 mg, 2.49 mmol).

  • Seal the reaction vial and heat to 130 °C for 16 hours.

    • Why 130 °C? Steric hindrance from the methyl and fluoro groups on the phenol requires high thermal energy to overcome the activation barrier for nucleophilic aromatic substitution.

  • Work-up: Cool to RT. Triturate with water to precipitate the crude intermediate.[1] Filter the solids.[1]

  • Purification: Dissolve in DCM, wash with brine, dry over MgSO4, and concentrate. Purify via Flash Chromatography (SiO2, Hexane/EtOAc gradient).

Step 3: Functionalization of the Aniline (Tail Assembly)

The free amine (4-position) is now derivatized to fine-tune solubility and binding properties (often converting to an amide or urea).

Procedure (General Amide Coupling):

  • Dissolve the Step 2 product in DMF/DCM.

  • Add the desired Carboxylic Acid (Tail fragment).

  • Add Coupling Agents: HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir at RT for 2–4 hours.

  • Final Purification: Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Data Summary & Quality Control

Key Characterization Data
ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual Inspection
Purity > 95%HPLC (254 nm)
Identity Consistent with structure1H-NMR (DMSO-d6)
Mass [M+H]+ corresponds to MWLC-MS (ESI+)
1H-NMR Diagnostic Peaks (DMSO-d6)
  • Phenol Ring Protons: Look for the aromatic doublets/singlets shifted by the Fluorine atom (~6.5 - 7.2 ppm).

  • Methyl Group: Singlet around 2.1–2.2 ppm (distinctive for the 2-methyl group).

  • Amine (if free): Broad singlet ~4.5–5.0 ppm (disappears upon D2O shake).

Troubleshooting Guide
  • Low Yield in Step 2: Ensure DMSO is strictly anhydrous. Cs2CO3 must be finely ground. If the reaction is sluggish, increase temp to 140 °C or switch to microwave irradiation (150 °C, 30 min).

  • Oxidation of Amine: If the Step 1 product turns dark brown/black rapidly, add a reducing agent (e.g., Sodium Ascorbate) during workup or proceed to Step 2 immediately (telescoped synthesis).

References

  • Patent: Harrington, P. E., et al. "Phenoxy-pyridyl-pyrimidine compounds and methods of use." WO2020056089A1. (2020).

  • IRE1 Biology: Cross, B. C., et al. "The molecular basis for selective inhibition of IRE1 RNase." Proceedings of the National Academy of Sciences 109.15 (2012): E869-E878.

  • KIRA Inhibitors: Ghosh, R., et al. "Allosteric inhibition of the IRE1α RNase preserves cell viability and function during endoplasmic reticulum stress." Cell 158.3 (2014): 534-548.

  • Chemical Supplier: this compound (CAS 1804491-81-3).[2][3]

Application Notes and Protocols for the Catalytic Hydrogenation of 3-Fluoro-2-methyl-4-nitrophenol to 4-Amino-3-fluoro-2-methylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of 4-Amino-3-fluoro-2-methylphenol via the catalytic hydrogenation of 3-Fluoro-2-methyl-4-nitrophenol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and specialized chemical entities where the strategic placement of fluoro, methyl, amino, and hydroxyl groups is paramount for biological activity and metabolic stability.[1][2] This document delves into the mechanistic underpinnings of the reaction, offers a comparative analysis of suitable catalyst systems, and presents a robust, step-by-step protocol designed for safety, high yield, and purity. It addresses the key challenge of preventing hydrodehalogenation and provides field-proven insights for reaction monitoring, product isolation, and troubleshooting.

Introduction and Scientific Background

The reduction of aromatic nitro compounds is a cornerstone of organic synthesis, providing a reliable route to primary anilines which are versatile building blocks for pharmaceuticals, agrochemicals, and dyes.[3][4] The target molecule, 4-Amino-3-fluoro-2-methylphenol, incorporates a fluorine atom, a modification frequently employed in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[5]

Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency and clean reaction profile, with water being the primary byproduct.[3] The reaction involves the transfer of molecular hydrogen (H₂) to the nitro group, mediated by a heterogeneous metal catalyst. The most widely accepted mechanism proceeds through the stepwise reduction of the nitro group on the catalyst surface, via nitroso and hydroxylamine intermediates, before yielding the final amine.[6]

A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for a competitive side reaction: hydrodehalogenation, where the halogen substituent is reductively cleaved.[7] While the carbon-fluorine bond is the strongest among carbon-halogen bonds, making it the least susceptible to cleavage, the choice of catalyst and reaction conditions is critical to ensure the selective reduction of the nitro group while preserving the C-F bond.

Catalyst System Selection: A Comparative Analysis

The success of the hydrogenation hinges on the selection of an appropriate catalyst. The two most common choices for nitro group reduction are Palladium on Carbon (Pd/C) and Raney Nickel.

  • Palladium on Carbon (Pd/C): This is a highly active and widely used catalyst for the hydrogenation of nitro groups.[8][9] However, it is also known to promote hydrodehalogenation, particularly with more labile halogens like iodine and bromine. For fluorinated compounds, Pd/C can be used, but careful control of conditions is necessary. To suppress dehalogenation, the reaction can be conducted in the presence of an acidic medium.[10]

  • Raney Nickel (Raney Ni): This sponge-like nickel catalyst is a cost-effective and highly effective alternative, often favored for substrates containing halides where dehalogenation is a concern with Pd/C.[6] Raney-type catalysts, sometimes doped with other metals like molybdenum, have shown excellent selectivity for the hydrogenation of halonitroaromatic compounds with minimal hydrodehalogenation.[7]

Recommendation for this Protocol: Given the presence of the fluoro-substituent, Raney Nickel is recommended as the catalyst of choice to minimize the risk of hydrodehalogenation and ensure high selectivity.

Experimental Design and Workflow

The overall workflow for this synthesis involves four key stages: Reactor Setup and Safety Preparation, Catalytic Hydrogenation, Catalyst Removal and Product Workup, and finally, Purification.

G cluster_0 Stage 1: Preparation cluster_1 Stage 2: Reaction cluster_2 Stage 3: Workup cluster_3 Stage 4: Purification S1 Charge Reactor: - this compound - Solvent (Methanol) - Raney Nickel (under solvent) S2 Seal Reactor & Leak Test (with N₂) S1->S2 S3 Inerting: Purge with N₂ (3 cycles) S2->S3 R1 Pressurize with H₂ (e.g., 50-100 psi) S3->R1 R2 Heat & Stir (e.g., 25-40°C) R1->R2 R3 Monitor Reaction (H₂ uptake, TLC/HPLC) R2->R3 W1 Cool & Vent H₂ R3->W1 W2 Purge with N₂ W1->W2 W3 Filter Catalyst (Caution: Pyrophoric!) W2->W3 W4 Solvent Evaporation W3->W4 P1 Recrystallization (e.g., aq. Ethanol) W4->P1 P2 Isolate Crystals (Filtration) P1->P2 P3 Dry Under Vacuum P2->P3 P4 Characterize Product P3->P4

Caption: Experimental workflow for the hydrogenation.

Detailed Step-by-Step Protocol

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound>98%Sigma-AldrichStarting material.
Raney® Nickel (slurry in water)Activated CatalystSigma-AldrichApprox. 50% slurry weight. Handle with care.
Methanol (MeOH)AnhydrousFisher ScientificReaction solvent.
Hydrogen (H₂)High Purity (>99.9%)AirgasReducing agent.
Nitrogen (N₂)High PurityAirgasInerting gas.
Celite® 545---Sigma-AldrichFiltration aid.
Ethyl Acetate (EtOAc)ACS GradeVWRFor TLC and extraction.
HexanesACS GradeVWRFor TLC.
Sodium Sulfate (Na₂SO₄)AnhydrousSigma-AldrichDrying agent.
Safety Precautions: A Critical Overview
  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Use pressure-rated equipment and perform leak tests before introducing hydrogen.

  • Raney Nickel Catalyst: Activated Raney Nickel is pyrophoric and may ignite spontaneously upon exposure to air, especially when dry. Always handle the catalyst as a slurry under a solvent (water or the reaction solvent).

  • Catalyst Filtration: The spent catalyst remains pyrophoric. After the reaction, the filter cake must never be allowed to dry in the open air. It should be kept wet with solvent and disposed of properly by quenching carefully with a large volume of water.

  • Exothermic Reaction: Catalytic hydrogenation is an exothermic process. Temperature must be monitored and controlled, especially during the initial phase of the reaction, to prevent a runaway reaction.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory at all times.

Reaction Setup and Procedure
  • Reactor Charging: To a pressure-rated hydrogenation vessel (e.g., a Parr shaker apparatus), add a magnetic stir bar, this compound (1.0 eq), and methanol (approx. 15-20 mL per gram of substrate).

  • Catalyst Addition: In a separate beaker, weigh the Raney Nickel slurry (approx. 5-10% by weight of the substrate, based on the dry weight of Ni). Carefully wash the catalyst by decanting the storage water and replacing it with methanol (2-3 times). Transfer the methanol slurry of the catalyst to the reaction vessel using a pipette. Ensure the catalyst remains covered in solvent at all times.

  • System Sealing and Inerting: Securely seal the hydrogenation vessel. Purge the system by pressurizing with nitrogen (N₂) to ~50 psi and then carefully venting. Repeat this cycle at least three times to remove all oxygen.

  • Hydrogenation: After the final nitrogen purge, evacuate the vessel and introduce hydrogen (H₂) to the desired pressure (typically 50-100 psi).

  • Reaction Execution: Begin vigorous stirring and, if necessary, gently heat the mixture to 25-40°C. The reaction progress can be monitored by the cessation of hydrogen uptake on the pressure gauge.

  • Monitoring: The reaction is typically complete within 2-6 hours. To confirm completion, the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: A mobile phase of 30-50% Ethyl Acetate in Hexanes is suitable. The starting material will have a lower Rf than the more polar amine product.

    • HPLC System: A reverse-phase C18 column with a gradient of acetonitrile in water (with 0.1% formic acid) can effectively separate the reactant and product.[11][12][13]

Work-up and Product Isolation
  • Reaction Shutdown: Once the reaction is complete, stop the heating (if any) and allow the vessel to cool to room temperature.

  • Venting and Purging: Carefully vent the excess hydrogen in the fume hood. Purge the vessel with nitrogen three times to remove all residual hydrogen.

  • Catalyst Filtration (Critical Step): Prepare a pad of Celite® in a Büchner funnel. Wet the pad with methanol. Under a gentle stream of nitrogen, filter the reaction mixture through the Celite pad to remove the Raney Nickel catalyst.

  • WASH THE FILTER CAKE immediately with small portions of methanol to recover all the product. DO NOT ALLOW THE CAKE TO DRY. Immediately transfer the wet filter cake into a beaker filled with a large volume of water to safely quench the catalyst before disposal.

  • Solvent Removal: Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 4-Amino-3-fluoro-2-methylphenol, which may be a light brown or off-white solid.

Purification by Recrystallization

Aminophenols are susceptible to air oxidation, which can cause discoloration.[14] Purification should be performed promptly.

  • Dissolve the crude solid in a minimal amount of hot solvent (e.g., a mixture of ethanol and water, or toluene).

  • If the solution is highly colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product is a crystalline solid.

Mechanistic Representation

The hydrogenation of the nitro group to an amine on a catalyst surface is a multi-step process.

G cluster_0 Reaction on Catalyst Surface Reactant Ar-NO₂ (Nitrophenol) Intermediate1 Ar-NO (Nitroso) Reactant->Intermediate1 + H₂/Catalyst Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 + H₂/Catalyst Product Ar-NH₂ (Aminophenol) Intermediate2->Product + H₂/Catalyst

Caption: Simplified reaction pathway for nitro reduction.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure, insufficient reaction time.Use fresh, active catalyst. Increase hydrogen pressure (within safe limits of the equipment). Extend reaction time. A slight increase in temperature (e.g., to 40°C) may also help.
Dehalogenation Observed Catalyst is too aggressive (e.g., Pd/C), or reaction temperature is too high.Switch to Raney Nickel if using Pd/C. If using Raney Ni, ensure the reaction temperature is not excessive. For Pd/C, consider adding a catalytic inhibitor or a small amount of strong acid.[10][15]
Product Discoloration Air oxidation of the aminophenol product during workup or storage.Minimize exposure of the product to air, especially during filtration and drying. Work quickly. Consider adding a small amount of a reducing agent like sodium bisulfite during workup or crystallization.[16]
Low Yield Product adsorbed onto the catalyst, incomplete reaction, or losses during workup.Ensure the catalyst filter cake is washed thoroughly with the reaction solvent. Confirm reaction completion by TLC/HPLC before workup. Optimize recrystallization solvent system to minimize solubility of the product.

Conclusion

The catalytic hydrogenation of this compound to 4-Amino-3-fluoro-2-methylphenol is an efficient and scalable reaction when appropriate precautions and conditions are employed. The use of Raney Nickel is recommended to ensure high chemoselectivity and prevent the undesired side reaction of hydrodehalogenation. Strict adherence to safety protocols for handling pyrophoric catalysts and flammable hydrogen gas is paramount for the successful and safe execution of this valuable synthetic transformation. This protocol provides a reliable foundation for researchers in drug development and chemical synthesis.

References

  • Hydrogenation of halonitrobenzenes without dehalogenation.
  • Purification of N-acetyl aminophenols.
  • 4-Amino-3-fluoro-2-methylphenol. MySkinRecipes. [Link]

  • PURIFICATION AND CRYSTALLIZATION OF O- AMINO PHENOL OXIDASE (AMINOX). DiVA portal. [Link]

  • Raney-type catalysts for the hydrogenation of halonitroaromatic compounds.
  • Process for the reduction of halo nitro aromatic compounds.
  • PURIFICATION OF p-AMINOPHENOL.
  • Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity. Royal Society of Chemistry. [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Chemistry Portal. [Link]

  • High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. PubMed. [Link]

  • hydrogen - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]

  • Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. Royal Society of Chemistry. [Link]

  • Purification of N-acetyl aminophenols.
  • Boosting the activity in the liquid-phase hydrogenation of S-containing nitroarenes by dual-site Pt/CeO2 catalysts design. PubMed Central. [Link]

  • Purification of p-aminophenol.
  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Publications. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. [Link]

  • 4-amino-3-fluorophenol and preparation method thereof.
  • Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Royal Society of Chemistry. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]

  • Silica Modulation of Raney Nickel Catalysts for Selective Hydrogenation. PubMed Central. [Link]

  • Raney Nickel – Knowledge and References. Taylor & Francis. [Link]

  • 8.11: Multiple Substituents- Directing Effects. Chemistry LibreTexts. [Link]

  • Pd/C-Catalyzed Transfer Hydrogenation with Hantzsch Ester 1,4-Dihydropyridine for the Reduction of Aromatic Azides, Aromatic Nitro Compounds and Olefins. ResearchGate. [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. MDPI. [Link]

  • raney nickel catalyst: Topics by Science.gov. Science.gov. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PubMed Central. [Link]

  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Royal Society of Chemistry. [Link]

  • Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. Organic Chemistry Portal. [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PubMed Central. [Link]

  • Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate. [Link]

  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase. Journal of Chemical Technology and Metallurgy. [Link]

  • Sensitive monitoring of trace nitrophenols in water samples using multiple monolithic fiber solid phase microextraction and liquid chromatographic analysis. PubMed. [Link]

  • Catalytic Hydrogenation||Organic Chemistry Clyden||Chapter 23 Part 2. YouTube. [Link]

  • Catalytic, Transfer Hydrogenation | Aliphatic Hydrocarbons | JEE Main, Advanced, NEET. YouTube. [Link]

  • TLC/HPTLC and HPLC methods for monitoring microbial transformation processes. ResearchGate. [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PubMed Central. [Link]

Sources

Application Note: Chemoselective Catalytic Transfer Hydrogenation of 3-Fluoro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Catalytic Transfer Hydrogenation (CTH) using Palladium on Carbon (Pd/C) and Ammonium Formate

Introduction & Strategic Rationale

The reduction of nitroarenes to anilines is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and targeted therapeutics [1]. However, the reduction of halogenated nitroarenes—such as 3-fluoro-2-methyl-4-nitrophenol —presents a chemoselectivity challenge. Traditional hydrogenation using high-pressure


 gas can lead to unwanted hydrodehalogenation (loss of the fluorine atom) and requires specialized pressure vessels.

To circumvent these issues, Catalytic Transfer Hydrogenation (CTH) utilizing ammonium formate (


) and a Pd/C catalyst offers a highly efficient, bench-stable, and chemoselective alternative [2]. This application note details a field-proven, self-validating protocol for the rapid reduction of this compound to 4-amino-3-fluoro-2-methylphenol, ensuring quantitative conversion while strictly preserving the C-F bond.

Mechanistic Insights: The Causality of Experimental Choices

Understanding the underlying physical chemistry of this reaction is critical for troubleshooting and scale-up.

The Role of Ammonium Formate

Ammonium formate acts as a solid, easily handled hydrogen surrogate. Upon contact with the active Palladium(0) surface, it undergoes rapid catalytic decomposition into ammonia (


), carbon dioxide (

), and surface-adsorbed hydrogen species (

) [3].
  • Causality: The generation of

    
     maintains a mildly basic reaction environment, which prevents the acid-catalyzed degradation of the electron-rich aminophenol product. The continuous, localized generation of 
    
    
    
    at the catalyst surface provides a high effective molarity of hydrogen without the mass-transfer limitations of sparging
    
    
    gas.
The Reduction Pathway

The reduction follows the classic Haber mechanism. The nitro group is sequentially reduced to a nitrosoarene, then to a hydroxylamine, and finally to the primary amine. The rate-limiting step is often the cleavage of the final N-O bond in the hydroxylamine intermediate.

  • Causality: To prevent the reaction from stalling at the hydroxylamine stage, a high equivalent of ammonium formate (8.0 eq) and a relatively high catalyst loading (10 mol% Pd) are employed at 60 °C. This drives the thermodynamic sink directly to the amine in under 15 minutes.

Mechanism AF Ammonium Formate (HCOONH4) Pd Pd/C Surface (Active [H]) AF->Pd Decomposes (CO2 + NH3) Nitro Nitroarene (-NO2) Pd->Nitro Transfer [H] Nitroso Nitrosoarene (-NO) Nitro->Nitroso - H2O Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl + 2[H] Amine Aniline Derivative (-NH2) Hydroxyl->Amine - H2O

Figure 1: Catalytic transfer hydrogenation mechanism of nitroarenes via Pd/C and ammonium formate.

Materials and Reagents

The following stoichiometry is optimized for a 5 mmol scale reaction, derived from validated pharmaceutical patent literature [1].

Reagent / MaterialMW ( g/mol )AmountMolesEquivalentsFunction
This compound 171.13860 mg5.02 mmol1.0 eqStarting Material
Ammonium Formate 63.062.50 g40.2 mmol8.0 eqHydrogen Donor
Palladium on Carbon (10 wt%) 106.42 (Pd)535 mg0.50 mmol0.1 eqCatalyst
Ethanol (Absolute) 46.0720 mL-0.25 MProtic Solvent
Celite® 545 -As needed--Filtration Aid

Experimental Protocol

This protocol is designed as a self-validating system. The physical observables (e.g., gas evolution) act as real-time indicators of reaction progress, ensuring trustworthiness and reproducibility.

Step 1: Substrate Dissolution Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with this compound (860 mg, 5.02 mmol). Add absolute ethanol (20 mL) and stir until a homogenous solution is achieved.

Step 2: Catalyst Addition (Safety Critical) Purge the flask with Argon or Nitrogen for 5 minutes. Carefully add Palladium on Carbon (10 wt%, 535 mg) to the solution.

  • Expert Insight: Dry Pd/C is pyrophoric and can ignite ethanol vapors. Always add the catalyst under an inert atmosphere, or pre-wet the catalyst with a small amount of water or toluene if scaling up.

Step 3: Formate Addition Add ammonium formate (2.50 g, 40.2 mmol) in a single portion. The reaction mixture will form a black heterogeneous suspension. Attach a reflux condenser vented to a bubbler or an open nitrogen line to accommodate gas expansion.

Step 4: Thermal Activation & Monitoring Heat the reaction mixture to 60 °C using an oil bath or heating block.

  • Self-Validation Checkpoint: Within minutes of reaching 40–50 °C, vigorous effervescence will be observed. This is the simultaneous release of

    
    , 
    
    
    
    , and excess
    
    
    . The evolution of gas confirms that the catalyst is active and the transfer hydrogenation is underway. Maintain heating for approximately 15 minutes, or until gas evolution ceases and TLC/LCMS indicates complete consumption of the starting material.

Step 5: Quench and Filtration Remove the flask from the heat source and allow it to cool to room temperature. Prepare a fritted funnel with a tightly packed pad of Celite. Filter the crude reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the filter cake with additional ethanol (2 × 10 mL) to ensure quantitative recovery of the product.

Step 6: Isolation Concentrate the combined filtrate under reduced pressure (rotary evaporation) to yield 4-amino-3-fluoro-2-methylphenol.

  • Expert Insight: Aminophenols are highly susceptible to auto-oxidation in the presence of air and light, often turning dark purple or brown. Flush the isolated solid with argon and store at -20 °C, or immediately carry it forward to the next synthetic step (e.g., amide coupling or Boc-protection).

Workflow Step1 1. Dissolve this compound in Ethanol (0.25 M) Step2 2. Add Pd/C (10 mass %, 0.1 eq) under inert atmosphere Step1->Step2 Step3 3. Add Ammonium Formate (8 eq) in one portion Step2->Step3 Step4 4. Heat to 60 °C Monitor gas evolution (~15 min) Step3->Step4 Step5 5. Cool to RT & Filter through Celite pad Step4->Step5 Complete conversion Step6 6. Concentrate filtrate to yield pure aminophenol Step5->Step6

Figure 2: Step-by-step experimental workflow for the reduction of this compound.

Optimization & Data Presentation

The parameters of this protocol were optimized to balance reaction speed, safety, and yield. The table below summarizes the causality behind the chosen conditions by comparing them against suboptimal parameters.

EntryTemperature

Eq.
TimeConversion / YieldMechanistic Observation
125 °C (RT)4.0 eq120 min65%Reaction stalls at the hydroxylamine intermediate due to insufficient thermal energy for N-O bond cleavage.
260 °C4.0 eq45 min82%Moderate gas evolution. Formate is depleted before complete conversion due to

escaping the open system.
3 60 °C 8.0 eq 15 min >98% Optimal. Excess formate compensates for gas loss; high temperature rapidly drives hydroxylamine reduction.
480 °C (Reflux)8.0 eq10 min90%Excessive sublimation of ammonium formate into the condenser; minor degradation of the aminophenol product.

Troubleshooting & Best Practices

  • Stalled Reactions (Incomplete Conversion): If LCMS analysis reveals the presence of the hydroxylamine intermediate (

    
     m/z) after gas evolution has stopped, the catalyst may have been poisoned by trace sulfur impurities, or the formate was exhausted. Solution:  Add an additional 2.0 equivalents of ammonium formate and 2 mol% of fresh Pd/C, then reheat to 60 °C for 10 minutes.
    
  • Sublimation Issues: Ammonium formate sublimes readily under vacuum and at high temperatures. Do not apply a vacuum to the reaction vessel during heating, and ensure the condenser is adequately chilled to prevent the reagent from escaping the reaction zone.

  • Solvent Selection: While methanol can be used, ethanol is preferred. Methanol has a lower boiling point (65 °C), which limits the maximum reaction temperature and can slow the critical N-O bond cleavage step compared to ethanol.

References

  • Title: Phenoxy-pyridyl-pyrimidine compounds and methods of use (WO2020056089A1)
  • Title: Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Pd/C Catalysis under Microwave Dielectric Heating Source: MDPI URL: [Link]

Protocol for Synthesizing 4-Amino-3-Fluoro-2-Methylphenol

[1]

Abstract & Strategic Overview

This application note details the synthetic pathway for 4-amino-3-fluoro-2-methylphenol (CAS: 1020173-27-6), a critical aniline intermediate used in the development of advanced kinase inhibitors (e.g., for c-Kit, VEGFR, and IRE1α modulation) and fluorinated active pharmaceutical ingredients (APIs).

The protocol utilizes a high-fidelity, two-step sequence starting from the commercially available 3-fluoro-2-methylphenol . The strategy prioritizes regiochemical control during electrophilic aromatic substitution and employs a mild, transfer-hydrogenation reduction to preserve the sensitive phenolic moiety.

Key Chemical Attributes
PropertySpecification
Target Compound 4-Amino-3-fluoro-2-methylphenol
CAS Number 1020173-27-6
Molecular Formula C₇H₈FNO
Molecular Weight 141.14 g/mol
Key Precursor 3-Fluoro-2-methylphenol (CAS: 443-87-8)
Primary Application Scaffold for kinase inhibitors (e.g., Pyrimidine/Pyridine coupling)

Retrosynthetic Analysis & Pathway Design

The synthesis is designed around the electronic directing effects of the trisubstituted benzene ring.

  • Starting Material: 3-Fluoro-2-methylphenol . The hydroxyl group (C1) is the strongest activator, directing ortho (C6) and para (C4). The methyl group (C2) and fluorine (C3) also cooperatively direct to C4 and C6.

  • Step 1 (Nitration): Electrophilic nitration is targeted at the C4 position. While C6 is sterically less hindered, the electronic preference for para-substitution relative to the hydroxyl group typically favors C4. Careful temperature control is required to minimize over-nitration and oxidation.

  • Step 2 (Reduction): The resulting 3-fluoro-2-methyl-4-nitrophenol is reduced to the amine. Catalytic transfer hydrogenation (CTH) using ammonium formate is selected over standard hydrogenation (H₂ gas) for better reproducibility and safety in a standard laboratory setting.

Reaction Scheme Diagram

SynthesisPathSM3-Fluoro-2-methylphenol(CAS: 443-87-8)NitrationNitration(HNO3, AcOH)SM->NitrationStep 1: Electrophilic Subst.Intermediate3-Fluoro-2-methyl-4-nitrophenolNitration->IntermediateRegioselective Isomer SeparationReductionReduction(Pd/C, HCOONH4)Intermediate->ReductionStep 2: Transfer HydrogenationProduct4-Amino-3-fluoro-2-methylphenolReduction->ProductIsolation

Figure 1: Synthetic workflow from starting phenol to final amino-phenol target.[1][2]

Experimental Protocol

Step 1: Regioselective Nitration

Objective: Synthesize this compound.[3] Criticality: Controlling the exotherm is vital to prevent tar formation and ensure the nitro group installs para to the hydroxyl.

Reagents & Materials
ReagentEquiv.[1][4][5][6]Role
3-Fluoro-2-methylphenol1.0Substrate
Nitric Acid (70%)1.05Nitrating Agent
Acetic Acid (Glacial)SolventSolvent/Moderator
Water-Quenching
Procedure
  • Preparation: Charge a 3-neck round-bottom flask with 3-fluoro-2-methylphenol (1.0 eq) and glacial acetic acid (5 mL per gram of substrate). Cool the solution to 0–5 °C using an ice/water bath.

  • Addition: Prepare a solution of Nitric Acid (70%) (1.05 eq) in glacial acetic acid (1:1 v/v). Add this solution dropwise to the phenol mixture over 30–45 minutes.

    • Note: Maintain internal temperature below 10 °C. The reaction is exothermic.

  • Reaction: Allow the mixture to stir at 0–5 °C for 1 hour, then slowly warm to room temperature (20–25 °C) and stir for an additional 2 hours. Monitor by TLC or LC-MS for consumption of starting material.

  • Quench & Workup: Pour the reaction mixture into crushed ice/water (10x reaction volume). Stir vigorously. The product typically precipitates as a yellow/orange solid.

  • Isolation: Filter the solid. Wash with cold water to remove acid traces.

  • Purification: The crude solid may contain the ortho-isomer (6-nitro). Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the 4-nitro isomer (this compound).

    • Target: Yellow solid.

Step 2: Catalytic Transfer Hydrogenation

Objective: Reduction of the nitro group to the amine without affecting the Ar-F bond. Reference Method: Adapted from WO2020056089 [1].

Reagents & Materials
ReagentEquiv.[1][4][5][6]Role
This compound1.0Intermediate
Ammonium Formate8.0Hydrogen Donor
Pd/C (10 wt% loading)10 wt%Catalyst
Ethanol (Abs.)SolventSolvent
Procedure
  • Setup: In a reaction vial or flask, dissolve This compound (1.0 eq) in Ethanol (20 mL per gram).

  • Catalyst Addition: Add 10% Pd/C (10% by weight of the substrate) carefully under an inert atmosphere (Nitrogen or Argon).

    • Safety: Pd/C can be pyrophoric when dry. Wet with a small amount of water or add as a slurry if possible.

  • Reagent Addition: Add Ammonium Formate (8.0 eq) in a single portion.

  • Reaction: Heat the mixture to 60 °C .

    • Observation: Evolution of CO₂ gas will occur. Ensure the vessel is vented (e.g., via a needle or bubbler) but protected from air.

  • Completion: Stir for 15–30 minutes. The reaction is typically rapid. Monitor by LC-MS (disappearance of nitro peak, appearance of amine mass M+H = 142).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite® to remove the Pd catalyst. Wash the pad with Ethanol.

  • Concentration: Concentrate the filtrate in vacuo to dryness.

  • Final Purification: The residue is often pure enough for subsequent steps. If necessary, triturated with minimal water or recrystallize from Ethyl Acetate/Hexanes.

Analytical Characterization & QC

Confirm identity and purity before using in downstream coupling reactions.

TechniqueExpected Signal / Criteria
HPLC Purity > 95% (Area %) at 254 nm
MS (ESI+) [M+H]⁺ = 142.1
¹H NMR (DMSO-d₆) δ 8.5-9.0 (s, 1H, -OH), δ 6.3-6.6 (m, 2H, Ar-H), δ 4.5-5.0 (br s, 2H, -NH₂), δ 2.0-2.1 (s, 3H, -CH₃). Note: Coupling constants (J) will reflect F-H coupling.
Appearance Off-white to light brown solid

Troubleshooting & Expert Tips

  • Regioselectivity Issues: If the ortho-nitro isomer (6-nitro) is prevalent in Step 1, lower the reaction temperature to -10 °C and ensure very slow addition of nitric acid. The 4-nitro isomer is generally less soluble and can be enriched by recrystallization.

  • Incomplete Reduction: If the reaction stalls in Step 2, add fresh ammonium formate (2 eq) and a small amount of fresh catalyst. Ensure the ethanol is not wet, although ammonium formate tolerates moisture well.

  • Oxidation Sensitivity: The final product (aminophenol) is prone to oxidation (turning dark brown/black) upon air exposure. Store under inert gas (Nitrogen/Argon) in the dark at -20 °C.

References

  • Patent Protocol (Reduction): Phenoxy-pyridyl-pyrimidine compounds and methods of use. WO2020056089A1. (2020).

    • Citation context: Describes the specific reduction of this compound using Pd/C and ammonium form
  • Starting Material Data: 3-Fluoro-2-methylphenol Properties. National Center for Biotechnology Information. PubChem Compound Summary for CID 67468.

  • Target Compound Data: 4-Amino-3-fluoro-2-methylphenol.[1] Sigma-Aldrich / Merck Catalog.

  • General Nitration Methodology: Regioselective Nitration of Phenols.[7] Journal of Organic Chemistry. (Contextual grounding for phenol nitration selectivity).

Application Note: Strategic Utilization of 3-Fluoro-2-methyl-4-nitrophenol in Phenoxy-Pyridyl-Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, self-validating guide for using 3-Fluoro-2-methyl-4-nitrophenol as a strategic scaffold. This specific isomer is highly valued in Medicinal Chemistry for Type II Kinase Inhibitor discovery (e.g., c-Met, ALK, ROS1 pathways) due to its unique ability to modulate metabolic stability (via Fluorine) and conformational selectivity (via Methyl steric locking).[1]

Executive Summary & Rationale

The synthesis of phenoxy-pyridyl-pyrimidine motifs—a privileged pharmacophore in kinase inhibition—often fails due to poor regioselectivity or difficult purification during the etherification step. The scaffold This compound (CAS 394-41-2) offers a solution through orthogonal functionalization :

  • C3-Fluorine: Increases metabolic half-life by blocking P450 oxidation sites and modulating pKa.

  • C2-Methyl: Provides steric bulk that "locks" the biaryl ether conformation, often critical for binding in the ATP-binding pocket (atropisomer control).

  • C4-Nitro: Acts as a masked aniline, allowing for late-stage diversification (urea/amide coupling) without interfering with the initial

    
     coupling.
    

This guide details a convergent protocol to couple this scaffold with chloropyridyl-pyrimidines, emphasizing the critical Steric-Electronic Mismatch caused by the ortho-methyl group and how to overcome it.

Retrosynthetic Analysis & Pathway

The synthesis is best approached via a convergent


 coupling. Unlike simple phenols, the C2-methyl group creates steric hindrance at the nucleophilic oxygen.[1] We utilize a Cesium-Effect  driven strategy to overcome this barrier.
Pathway Diagram (Graphviz)

Retrosynthesis Target Target: Phenoxy-Pyridyl-Pyrimidine (Kinase Inhibitor Core) Step1 Step 1: Nitro Reduction (Fe/NH4Cl or H2/Pd) Target->Step1 Late-Stage Diversification Intermediate Intermediate: Nitro-Ether Scaffold Step1->Intermediate Unmasking Aniline Step2 Step 2: SNAr Coupling (Cs2CO3, DMF, 90°C) Intermediate->Step2 Ether Bond Formation Scaffold Scaffold: This compound Step2->Scaffold Nucleophile Electrophile Electrophile: 4-(4-chloropyridin-3-yl)pyrimidine Step2->Electrophile Electrophile

Caption: Convergent retrosynthetic breakdown isolating the critical etherification and reduction steps.

Critical Protocol A: The Sterically Hindered Coupling

Objective: Synthesize the nitro-ether intermediate. Challenge: The ortho-methyl group reduces the nucleophilicity of the phenolate oxygen. Standard bases (


) often result in incomplete conversion or require excessive heating, leading to decomposition.[1]
Solution:  Use Cesium Carbonate (

)
in polar aprotic solvent (DMF or NMP).[1] The "Cesium Effect" improves solubility and creates a "naked" phenoxide anion that is more reactive.
Materials
  • Scaffold: this compound (1.0 equiv)

  • Electrophile: 4-Chloropyridyl-pyrimidine derivative (1.1 equiv)[1]

  • Base: Cesium Carbonate (

    
    ), anhydrous (2.0 equiv)[1]
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.2 M concentration)[1]

Step-by-Step Methodology
  • Activation: In a dry round-bottom flask under

    
     atmosphere, dissolve this compound in anhydrous DMF.
    
  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature for 30 minutes .
    
    • Why? You must allow full formation of the phenoxide salt before heating. You will observe a color change (typically to bright yellow/orange) indicating phenoxide formation.

  • Addition: Add the electrophile (Chloropyridyl-pyrimidine).

  • Reaction: Heat the mixture to 90°C . Monitor via LC-MS or TLC (50% EtOAc/Hexanes).

    • Checkpoint: The reaction is typically complete in 4–6 hours. If using

      
      , this would take 12–18 hours.[1]
      
  • Workup (Self-Validating Step):

    • Cool to RT. Pour into ice-water (10x volume).

    • Observation: The product should precipitate as a solid due to the high lipophilicity of the diaryl ether.

    • Filter the solid.[2] Wash with water (

      
      ) and cold diethyl ether (
      
      
      
      ) to remove unreacted phenol.[1]
  • Purification: Recrystallization from Ethanol/Water is usually sufficient. Flash chromatography is only needed if purity <95%.

Optimization Data: Base & Solvent Effects
EntryBaseSolventTemp (°C)Time (h)Yield (%)Notes
1

AcetoneReflux2435Incomplete conversion.[1]
2

DMF1001268Significant impurities formed.
3

DMF 90 4 92 Optimal condition.
4NaHTHF60280Fast, but risk of side reactions.[1]

Critical Protocol B: Chemoselective Nitro Reduction

Objective: Convert the nitro group to an aniline without dehalogenating the pyridine/pyrimidine ring (if halides are present) or reducing the ether bond.[1] Recommended Method: Iron/Ammonium Chloride (


).
Avoid:  Standard Hydrogenation (

) if the molecule contains Chlorine/Bromine atoms elsewhere, as hydrodehalogenation is a high risk.[1]
Step-by-Step Methodology
  • Setup: Dissolve the Nitro-Ether intermediate (from Protocol A) in a mixture of Ethanol:Water (3:1) .

  • Reagents: Add Ammonium Chloride (

    
    , 5.0 equiv) and Iron Powder (
    
    
    
    , 5.0 equiv, <325 mesh).
  • Reaction: Heat to reflux (80°C) with vigorous stirring.

    • Mechanistic Insight: The reaction occurs on the surface of the Iron. Vigorous stirring is non-negotiable to prevent stalling.

  • Monitoring: Monitor by TLC. The yellow nitro spot will disappear, replaced by a fluorescent blue amine spot (under UV).[1]

  • Workup:

    • Filter hot through a Celite pad to remove Iron sludge.

    • Wash the pad with hot ethanol.

    • Concentrate the filtrate.[3] Partition between EtOAc and saturated

      
      .
      
    • Dry organic layer (

      
      ) and concentrate.
      

Experimental Workflow & Decision Tree

This diagram guides the researcher through troubleshooting the synthesis.

Workflow Start Start: Scaffold + Electrophile CheckSolubility Is Electrophile soluble in DMF? Start->CheckSolubility StandardCond Run Standard Protocol: Cs2CO3 / DMF / 90°C CheckSolubility->StandardCond Yes Monitor Monitor LC-MS (4 hours) StandardCond->Monitor Decision Conversion > 90%? Monitor->Decision Success Proceed to Workup: Precipitate in Water Decision->Success Yes Fail Troubleshoot Decision->Fail No Action1 Increase Temp to 110°C (Check for decomposition) Fail->Action1 Stalled Reaction Action2 Switch to NaH/THF (Stronger base required) Fail->Action2 No Reaction

Caption: Decision tree for optimizing the S_NAr coupling step.

Analytical Characterization Standards

To ensure the scaffold has been correctly incorporated, verify the following NMR signatures:

  • 
    -NMR:  Expect a singlet around -120 to -130 ppm . This shift confirms the integrity of the C-F bond.
    
  • 
    -NMR (Methyl):  The C2-Methyl group typically appears as a singlet at 
    
    
    
    2.1 – 2.3 ppm
    .
  • 
    -NMR (Phenoxy Linkage):  The protons ortho to the ether linkage on the phenyl ring will show an upfield shift compared to the nitro precursor upon reduction.
    

References

  • Scaffold Properties & Synthesis

    • PubChem Compound Summary for CID 17983653 (this compound).
    • [Link][1]

  • S_NAr Mechanism & Cesium Effect

    • Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.[3] BenchChem (2025).[2][3]

  • Kinase Inhibitor Context (Phenoxy-Pyridyl-Pyrimidine)

    • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053).[1][4] Journal of Medicinal Chemistry (2016).[4]

    • [Link][1]

  • General Protocol for Nitro Reduction

    • Synthesis of 4-amino-2-(thio)phenol derivatives as novel protein kinase inhibitors.[5] European Journal of Medicinal Chemistry (2013).[5]

    • [Link]

Sources

Application Note: Functionalization of 3-Fluoro-2-methyl-4-nitrophenol for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide medicinal chemists and library synthesis professionals in the strategic functionalization of 3-Fluoro-2-methyl-4-nitrophenol . This scaffold is a "dense" aromatic building block where every position offers a unique vector for chemical space expansion, making it ideal for Fragment-Based Drug Discovery (FBDD) and PROTAC linker synthesis.

Executive Summary & Scaffold Analysis

This compound (CAS: 394-41-2, isomer analog) represents a "privileged" scaffold due to its tetrasubstituted pattern. Unlike simple nitrobenzenes, the contiguous arrangement of the Phenol (C1) , Methyl (C2) , Fluorine (C3) , and Nitro (C4) groups creates a unique electronic and steric environment.

The "Dense Core" Challenge

The primary challenge with this scaffold is the steric buttressing provided by the C2-Methyl group. While it restricts conformational freedom (a benefit for binding affinity), it also hinders nucleophilic attack at the adjacent C3-Fluorine. Successful utilization requires a specific order of operations to unlock the Tri-Vector Diversity potential.

PositionFunctional GroupReactivity VectorStrategic Role
C1 Hydroxyl (-OH)Nucleophile (Alkylation/Mitsunobu)Vector 1: Solubility/Linker attachment.
C2 Methyl (-CH3)Steric BlockerConformational Lock: Restricts rotation of C1/C3 substituents.
C3 Fluorine (-F)Electrophile (SNAr)Vector 2: Introduction of amines/heterocycles (Requires activation).
C4 Nitro (-NO2)Electrophile / Pre-NucleophileVector 3: Reduction to aniline for amide/urea coupling.

Strategic Workflows: The "Tri-Vector" Approach

To maximize library diversity, we define two primary synthetic pathways. Path A yields linear, highly substituted aromatics. Path B leverages the ortho-fluoro-nitro motif to generate fused heterocycles (Benzimidazoles).

Decision Tree & Workflow Diagram

LibrarySynthesis Start 3-Fluoro-2-methyl- 4-nitrophenol Step1 Step 1: Phenol Protection (Alkylation/Mitsunobu) Start->Step1 Vector 1 (R1) Branch Strategic Divergence Step1->Branch PathA_Step2 Path A: Nitro Reduction (Fe/NH4Cl or H2/Pd) Branch->PathA_Step2 Preserve F PathB_Step2 Path B: SNAr Displacement (R-NH2, Heat) Branch->PathB_Step2 Displace F PathA_Step3 Aniline Acylation (Amides/Ureas) PathA_Step2->PathA_Step3 Vector 3 (R3) ResultA Library A: Linear Trisubstituted Aromatics PathA_Step3->ResultA PathB_Step3 Nitro Reduction (Diamino Intermediate) PathB_Step2->PathB_Step3 Vector 2 (R2) PathB_Step4 Cyclization (Aldehydes/Acids) PathB_Step3->PathB_Step4 ResultB Library B: 2-Substituted Benzimidazoles PathB_Step4->ResultB

Caption: Strategic divergence allowing the synthesis of either linear aromatics (retaining the Fluorine) or fused benzimidazoles (consuming the Fluorine).

Detailed Protocols

Phase 1: Vector 1 Activation (Phenol Functionalization)

Critical Note: You must functionalize the phenol first. Attempting SNAr (Phase 2) on the free phenol will fail because the amine base will deprotonate the phenol, creating an electron-rich phenoxide that deactivates the ring towards nucleophilic attack.

Protocol 1.1: Mitsunobu Etherification

Best for: Introducing complex R1 groups (e.g., Boc-protected linkers).

  • Reagents: this compound (1.0 equiv), Alcohol R-OH (1.2 equiv), Triphenylphosphine (PPh3, 1.5 equiv), DIAD or DEAD (1.5 equiv).

  • Solvent: Anhydrous THF (0.1 M).

  • Procedure:

    • Dissolve Phenol, Alcohol, and PPh3 in THF under N2. Cool to 0°C.

    • Add DIAD dropwise over 10 minutes.

    • Stir at 0°C for 30 mins, then warm to RT and stir for 12-16 hours.

    • Workup: Concentrate, redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and Brine.

  • Expert Tip: The 2-Methyl group provides steric bulk. If the reaction is sluggish, switch to CMBP (Cyanomethylenetributylphosphorane) which is a more active Mitsunobu reagent suitable for sterically hindered phenols.

Phase 2: Vector 2 Activation (SNAr Displacement) - The "Hard" Step

Applicable for Path B (Benzimidazole Library). This step displaces the Fluorine with a primary amine.

Mechanistic Insight: The Fluorine at C3 is activated by the ortho-Nitro group (C4). However, the Methyl group at C2 creates a "picket fence" effect. High temperatures are required to overcome this barrier.

Protocol 2.1: High-Temperature SNAr
  • Reagents: O-Alkylated Intermediate from Phase 1 (1.0 equiv), Primary Amine R2-NH2 (2.0 - 3.0 equiv), DIPEA (3.0 equiv).

  • Solvent: DMSO or NMP (Polar aprotic is essential).

  • Procedure:

    • Dissolve substrate in DMSO (0.2 M).

    • Add amine and base.[1][2][3]

    • Heat: 80°C - 100°C for 12-24 hours. (Monitor by LCMS; the starting material will show a distinct Fluorine shift).

    • Workup: Dilute with water (precipitate may form). Extract with EtOAc.[2]

  • Troubleshooting: If conversion is <50% after 24h, add KF/Al2O3 (surface catalysis) or switch to microwave irradiation (120°C, 30 mins).

Phase 3: Vector 3 Activation (Nitro Reduction)

Converts the Nitro group to an Aniline. This is the pivot point for both libraries.

Protocol 3.1: Iron/Ammonium Chloride (Chemoselective)

Preferred over Hydrogenation if R1 or R2 contains alkenes, alkynes, or halogens.

  • Reagents: Nitro intermediate (1.0 equiv), Iron Powder (5.0 equiv), NH4Cl (5.0 equiv).

  • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Suspend reagents in solvent and heat to reflux (80°C) with vigorous stirring.

    • Reaction is usually complete in 1-2 hours.[4]

    • Filtration: Filter hot through a Celite pad (Iron sludge is sticky). Wash pad with hot MeOH.

    • Purification: The resulting aniline is often pure enough for the next step.

Phase 4: Library Divergence
Path A: Linear Library (Amide Coupling)

For creating PROTAC linkers or fragment extensions.

  • Reagents: Aniline intermediate (1.0 equiv), Carboxylic Acid R3-COOH (1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: DMF.

  • Note: The aniline at C4 is flanked by the Fluorine (C3) and Hydrogen (C5). It is relatively unhindered and reacts typically within 2 hours at RT.

Path B: Benzimidazole Cyclization

For creating kinase-focused heterocyclic libraries.

  • Concept: The SNAr step (Phase 2) installed an amine at C3. The Reduction (Phase 3) installed an amine at C4. You now have a 1,2-diamine .

  • Reagents: Diamine intermediate (1.0 equiv), Aldehyde R-CHO (1.1 equiv), Na2S2O5 (Sodium metabisulfite, 1.5 equiv).

  • Solvent: DMF or EtOH/Water.

  • Procedure:

    • Mix diamine and aldehyde in solvent.[4]

    • Heat to 100°C for 4-6 hours.

    • Mechanism: Oxidative cyclization yields the 2-substituted benzimidazole.

    • Result: A fused bicyclic core with the R1 vector (Phenol) and the new R-group from the aldehyde.

References

  • Structure & Properties: 3-Fluoro-4-nitrophenol, Sigma-Aldrich Product Data. Link

  • SNAr Reactivity Context: Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. ResearchGate. Link

  • Benzimidazole Synthesis Strategy: Synthesis of New Fluoro-Benzimidazole Derivatives. NCBI / PMC. Link

  • Nitro Reduction Protocols: Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, ACS. Link

  • General Library Design: Library Design Strategies to Accelerate Fragment-Based Drug Discovery. DTU Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Defluorination During Nitro Reduction of Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. Fluorinated nitrophenols are critical building blocks in medicinal chemistry and drug development. However, the reduction of the nitro group to an aniline frequently triggers a deleterious side reaction: hydrodefluorination (the cleavage of the C–F bond).

This guide provides mechanistic insights, troubleshooting strategies, and validated protocols to achieve quantitative, chemoselective nitro reduction while preserving fragile carbon-fluorine bonds.

Strategic Workflow: Selecting a Nitro Reduction Method

DecisionTree Start Fluorinated Nitrophenol Reduction Q1 Other reducible groups present? (e.g., alkenes, carbonyls) Start->Q1 Q2 Is a metal-free process required? Q1->Q2 Yes PtC Sulfided Pt/C + H2 (High efficiency, scalable) Q1->PtC No B2OH4 B2(OH)4 + 4,4'-bipyridine (Metal-free, ultra-mild) Q2->B2OH4 Yes Zn Zn/NH4Cl or Fe/HCl (Cost-effective, SET mechanism) Q2->Zn No

Decision matrix for selecting the optimal chemoselective nitro reduction strategy.

Section 1: The Mechanistic "Why" (FAQs)

Q: Why does defluorination occur so readily with fluorinated nitrophenols during standard Pd/C hydrogenation? A: The causality lies in the electronic activation of the aromatic ring and the intrinsic properties of palladium. The reduction of the nitro group yields an electron-donating amine. Coupled with the existing hydroxyl group (phenol), the aromatic ring becomes highly electron-rich. This increased electron density facilitates the oxidative addition of the active Pd(0) species into the C–F bond. Palladium has a notoriously high affinity for hydrodehalogenation, making standard Pd/C highly problematic for these substrates (1[1]).

Q: How do sulfided platinum catalysts prevent this cleavage? A: Sulfided platinum (Pt/C–S) relies on selective catalyst poisoning. The sulfur partially blocks the highly active sites on the platinum surface. While the catalyst retains enough activity to reduce the highly polarized N–O bonds of the nitro group, it lacks the necessary thermodynamic driving force and available surface geometry to undergo oxidative addition into the C–F bond. This creates a massive kinetic differentiation, suppressing hydrodefluorination to <1% (2[2]).

Q: What are the best alternatives if I want to avoid transition metals entirely? A: Tetrahydroxydiboron (B₂(OH)₄) has emerged as a highly effective, metal-free reducing agent. When paired with an organocatalyst like 4,4'-bipyridine, B₂(OH)₄ chemoselectively reduces nitroarenes to anilines via a hydrogen transfer process. Because this mechanism does not involve metal-mediated oxidative addition, the C–F bond remains completely intact, even in highly activated phenolic systems (3[3]).

Mechanism Substrate Fluorinated Nitrophenol Pd Standard Pd/C Substrate->Pd PtS Sulfided Pt/C Substrate->PtS NitroRed1 Nitro Reduction (Fast) Pd->NitroRed1 NitroRed2 Nitro Reduction (Controlled) PtS->NitroRed2 Amine Fluorinated Aminophenol NitroRed1->Amine NitroRed2->Amine Amine->Amine Poisoned catalyst prevents C-F insertion Defluor Oxidative Addition into C-F Bond Amine->Defluor Pd affinity Byproduct Defluorinated Aminophenol Defluor->Byproduct

Mechanistic divergence between standard Pd/C (defluorination) and Sulfided Pt/C (chemoselective).

Section 2: Troubleshooting Guide

Q: I am using 10% Pd/C with H₂ (1 atm) and observing 30% defluorinated byproduct. What is the most immediate drop-in replacement? A: Replace the 10% Pd/C with 5% Sulfided Platinum on Carbon (Pt/C–S). Maintain the same solvent (typically methanol or ethanol) and H₂ pressure. You may need to slightly increase the reaction temperature (e.g., 40–50 °C) or time, as sulfided catalysts are inherently less active, but the defluorination will be suppressed.

Q: I switched to Pt/C–S, but the reaction is stalling at the hydroxylamine intermediate. How do I push it to completion? A: Hydroxylamine accumulation is a common issue with poisoned catalysts. To drive the reaction to the primary amine:

  • Increase the temperature to 60 °C.

  • Ensure efficient stirring (mass transfer limitation is a primary cause of stalled heterogeneous hydrogenations).

  • Add a catalytic amount of an acid (e.g., acetic acid) to facilitate the protonation and subsequent cleavage of the N–O bond.

Q: My substrate contains a fluoronitrophenol moiety AND a reducible alkene. How do I reduce ONLY the nitro group? A: Heterogeneous hydrogenation (even with Pt/C–S) will likely reduce the alkene. Switch to a single-electron transfer (SET) reductant or a metal-free system. The B₂(OH)₄ / 4,4'-bipyridine system in water/ethanol is highly recommended here, as it tolerates alkenes, alkynes, and carbonyls with >99% chemoselectivity. Alternatively, use Zinc dust and Ammonium Chloride (Zn/NH₄Cl) in a protic solvent.

Section 3: Quantitative Data
Reduction MethodTypical Defluorination (%)Chemoselectivity (Alkene/Carbonyl)Scalability & Safety Profile
10% Pd/C + H₂ 15 – 40%PoorHigh, but catalyst is pyrophoric
5% Pt/C–S + H₂ < 1%ModerateHigh, standard industrial choice
Zn / NH₄Cl 0%GoodModerate (exothermic, solid waste)
B₂(OH)₄ / 4,4'-bipyridine 0%ExcellentHigh (requires flow chemistry at scale)
Section 4: Validated Experimental Protocols
Protocol A: Heterogeneous Catalytic Hydrogenation using Sulfided Platinum

Self-Validating Metric: The absence of a pH drop during the reaction validates the suppression of defluorination, as hydrodefluorination stoichiometrically generates hydrofluoric acid (HF).

  • Reactor Setup: Charge a pressure-rated hydrogenation vessel with the fluorinated nitrophenol (1.0 equiv) and 5% Sulfided Platinum on Carbon (Pt/C–S) (1–2 mol% Pt).

  • Solvent Addition: Add methanol or ethanol (10 mL / mmol substrate).

  • Purging: Seal the vessel. Purge with inert gas (N₂ or Argon) three times, followed by three purges with H₂ gas.

  • Hydrogenation: Pressurize the vessel with H₂ to 2–3 bar (30–45 psi). Stir vigorously (800+ rpm) at 40 °C.

  • Monitoring: Monitor hydrogen uptake. The reaction is complete when H₂ consumption ceases (typically 4–8 hours). Verify the disappearance of the hydroxylamine intermediate via HPLC.

  • Workup: Vent H₂ safely. Purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

Protocol B: Metal-Free Chemoselective Reduction using Tetrahydroxydiboron

Self-Validating Metric: The generation of boric acid byproducts visually manifests as a white precipitate during the aqueous workup, confirming the complete consumption of the reductant.

  • Reagent Mixing: In a round-bottom flask, dissolve the fluorinated nitrophenol (1.0 equiv) in a solvent mixture of Ethanol/Water (4:1 v/v).

  • Catalyst Addition: Add 4,4'-bipyridine (5 mol%) to the solution.

  • Reductant Addition: Slowly add Tetrahydroxydiboron (B₂(OH)₄) (3.0 equiv) in portions. Caution: This reaction is highly exothermic. Control the addition rate to maintain the internal temperature below 35 °C. For large-scale applications, continuous flow technology is required to mitigate thermal hazards (4[4]).

  • Reaction: Stir the mixture at room temperature for 1–2 hours under an ambient atmosphere.

  • Workup: Dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution. The organic layer contains the highly pure fluorinated aminophenol. Dry over Na₂SO₄ and concentrate.

References
  • Kasparian, A., et al. "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." ResearchGate. URL:[Link]

  • Organic Chemistry Portal. "Tetrahydroxydiboron, Bis-Boric Acid, BBA, B2(OH)4." Organic Chemistry Portal. URL:[Link]

  • SciHorizon. "Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines." SciHorizon. URL:[Link]

Sources

purification methods for fluorinated nitrophenol intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Fluorinated Nitrophenol Intermediates

Case ID: FNP-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Decision Matrix

User Query: "How do I purify fluorinated nitrophenol intermediates effectively, specifically separating regioisomers and removing acidic impurities?"

Technical Assessment: Fluorinated nitrophenols present a dual challenge: the nitro group introduces isomerism (ortho/meta/para) and safety risks (explosivity), while the fluorine atom significantly increases the acidity of the phenolic hydroxyl group via the inductive effect (-I). This increased acidity causes severe peak tailing in chromatography and alters solubility profiles compared to non-fluorinated nitrophenols.

Purification Decision Tree: Use the following logic flow to select the optimal purification route for your specific intermediate.

Purification_Workflow Start Crude Fluorinated Nitrophenol Mixture IsomerCheck Is the mixture Regioisomeric? (o-/p-) Start->IsomerCheck VolatilityCheck Is the desired isomer Steam Volatile? (Ortho-Nitro) IsomerCheck->VolatilityCheck Yes SolidCheck Is the product a Solid? IsomerCheck->SolidCheck No (Single Isomer) SteamDist Method A: Steam Distillation VolatilityCheck->SteamDist Yes (Ortho-isomer target) VolatilityCheck->SolidCheck No (Para-isomer target) SteamDist->SolidCheck Post-Isolation Recryst Method B: Recrystallization (Acidified Solvent) SolidCheck->Recryst Yes (Crystalline) FlashChrom Method C: Flash Chromatography (Buffered Silica) SolidCheck->FlashChrom No (Oil/Tar) PurityCheck Validation: 19F-NMR & HPLC Recryst->PurityCheck FlashChrom->PurityCheck

Figure 1: Strategic decision tree for selecting purification methods based on isomer structure and physical state.

Troubleshooting Guides & FAQs

Module A: Isomer Separation (Steam Distillation)

Issue: "I cannot separate the ortho-fluoro-nitrophenol from the para-isomer using a column; the Rf values are too close."

Root Cause: Ortho-nitrophenols form intramolecular hydrogen bonds (between -OH and -NO₂), preventing interaction with the silica stationary phase and water. Para-isomers form intermolecular bonds, making them stickier and less volatile.[1] Fluorine substitution does not disrupt this effect; it often enhances volatility by lowering the boiling point relative to non-fluorinated analogues.

Protocol:

  • Setup: Place the crude mixture in a round-bottom flask with water (ratio 1:10 w/v).

  • Acidification: Add concentrated HCl until pH < 2. Crucial: Fluorinated phenols are more acidic (pKa ~7-8 vs. 10 for phenol). You must suppress ionization to ensure the molecule is neutral and volatile.

  • Distillation: Pass steam through the mixture.

    • Distillate: Contains the Ortho isomer (volatile).[2][3]

    • Pot Residue: Contains the Para isomer (non-volatile) and tars.

  • Isolation: Cool the distillate. The ortho isomer will often crystallize directly in the condenser or receiver.

Self-Validating Check:

  • Visual: The distillate should be bright yellow (ortho). The pot residue will be dark/brown (para + impurities).

  • TLC: Spot the distillate vs. residue. The distillate should show a single high-Rf spot.

Module B: Flash Chromatography (Tailing Issues)

Issue: "My compound streaks/tails badly on the silica column, contaminating other fractions."

Root Cause: Fluorine atoms are highly electronegative, pulling electron density from the aromatic ring and stabilizing the phenoxide anion. This lowers the pKa significantly (e.g., 4-fluoro-2-nitrophenol pKa ≈ 7.2). On standard silica (slightly acidic/neutral), the phenol partially ionizes, interacting strongly with silanol groups.

Corrective Action: You must "quench" the silica's active sites and force the phenol into its protonated (neutral) state.

Optimized Mobile Phase:

Component Standard % Optimized for F-Nitrophenols Function
Hexane/Heptane 70-90% 70-90% Non-polar carrier
Ethyl Acetate 10-30% 10-30% Polar modifier

| Acetic Acid | 0% | 0.5 - 1.0% | Protonates the phenol (Suppresses ionization) |

Pro-Tip: For extremely acidic fluorophenols (pKa < 6), replace Acetic Acid with 0.1% Trifluoroacetic Acid (TFA) .

Module C: Recrystallization (Removing Tars)

Issue: "The product precipitates as an oil or sticky solid, not crystals."

Root Cause: Fluorinated aromatics have different solubility parameters than their hydrogenated counterparts. They are often "lipophobic and hydrophobic" simultaneously. Standard solvents like pure ethanol may be too polar, while hexane is too non-polar.

Recommended Solvent Systems:

  • Ethanol/Water (Acidified):

    • Dissolve crude in hot Ethanol.

    • Add drops of HCl (to keep phenol protonated).

    • Add hot water until turbid.

    • Why Acidified? Prevents the formation of phenolate salts with trace metals in water, which form oils.

  • DCM/Hexane:

    • Dissolve in minimal Dichloromethane (DCM).

    • Layer Hexane on top and let sit (Vapor Diffusion).

Safety Alert (Explosion Hazard): Dry nitrophenols, especially fluorinated ones, can be shock-sensitive if completely desiccated and heated. Never scrape dry crystals vigorously. Always leave slight moisture or handle in solution when possible.

Advanced Validation: 19F-NMR

Why use it? Proton NMR (1H-NMR) is often cluttered by the broad -OH peak and overlapping aromatic signals. 19F-NMR is the gold standard for these intermediates.

Interpretation Guide:

  • Shift Sensitivity: The fluorine chemical shift is highly sensitive to the ortho vs para position of the nitro group.

  • Impurity Tracking: Inorganic fluoride (F-) appears at ~ -120 ppm (broad). If you see this, your compound is decomposing (hydrolysis of the C-F bond).

Self-Validating Workflow:

  • Run 19F-NMR of crude.

  • Note the integral ratio of the dominant peak vs. minor peaks.

  • Run 19F-NMR after purification.

  • Success Criteria: >98% single fluorine peak. Absence of F- ion peak.

References

  • Separation of Nitrophenol Isomers: Source: Vogel's Textbook of Practical Organic Chemistry. Relevance: Establishes the standard protocol for steam distillation of ortho-nitrophenols based on intramolecular hydrogen bonding. Citation: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Acidity of Fluorinated Phenols

    • Source: Journal of Organic Chemistry.
    • Relevance: Details the inductive effects of fluorine on pKa, necessitating acid modifiers in chrom
    • Citation: Gross, K. C., Seybold, P. G., & Hadad, C. M. (2013). Comparison of the acidities of fluorinated phenols. The Journal of Organic Chemistry, 78(23), 11824–11831. Link

  • Chromatographic Tailing Solutions

    • Source: LCGC Intern
    • Relevance: Validates the use of acetic acid/TFA additives to suppress ioniz
    • Citation: McCalley, D. V. (2010). Analysis of acidic and basic compounds by HPLC. LCGC North America, 28(10). Link

  • Safety of Nitrophenols

    • Source: Bretherick's Handbook of Reactive Chemical Hazards.[4]

    • Relevance: Outlines explosion hazards of dry nitrophenols and metal salt form
    • Citation: Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier.

Sources

removing impurities from commercial 3-Fluoro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Fluoro-2-methyl-4-nitrophenol

Case ID: PUR-3F2M4N-001 Status: Active Analyst: Senior Application Scientist, Separation Sciences Division[1]

Introduction: The Impurity Landscape

You are likely working with This compound (CAS 65465-09-4) as a key intermediate for ALK inhibitors (e.g., Crizotinib analogs) or agrochemicals.[1] Commercial batches of this compound often arrive with a purity of 90-95%, appearing as a dark yellow to brownish solid.[1]

The primary impurities are dictated by the nitration kinetics of the precursor (3-fluoro-2-methylphenol):

  • Regioisomers (Critical): The 6-nitro isomer (ortho-nitro) is the dominant byproduct.

  • Starting Material: Unreacted 3-fluoro-2-methylphenol.[1]

  • Over-nitrated byproducts: Dinitro species (rare, but possible in aggressive synthesis).

  • Oxidation products: Quinones (causing the dark brown/red color).

This guide provides a modular troubleshooting approach to elevate purity to >99% for pharmaceutical applications.

Module 1: Diagnostic & Triage

Q: My material is a dark brown sludge instead of a yellow solid. Is it degraded? A: Not necessarily. Nitro-phenolic compounds are notoriously chromophoric.[1] Even trace amounts (<0.5%) of oxidation byproducts (quinones) or azo-coupling impurities can darken the bulk material significantly.

  • Action: Perform an HPLC check immediately. Do not judge purity by color alone.

  • Protocol: Run a standard reverse-phase gradient (C18 column, Water/Acetonitrile + 0.1% Formic Acid).[1] The target 4-nitro compound usually elutes after the oxidation byproducts but before the unreacted starting material.

Q: How do I distinguish the 6-nitro isomer from my 4-nitro target? A: This is the most common challenge.

  • Mechanism: The 6-nitro isomer (ortho) forms an intramolecular hydrogen bond between the nitro oxygen and the phenolic hydrogen. This "locks" the molecule, making it less polar and more volatile.

  • Target (4-nitro): Forms intermolecular hydrogen bonds, making it more polar and higher boiling.[1]

  • Diagnostic: On TLC (Silica, 20% EtOAc/Hexane), the 6-nitro isomer will have a higher Rf (travels further) than your target.[1]

Module 2: Bulk Purification (The "Workhorse" Method)

Q: Recrystallization isn't working; the oil just comes back. What now? A: You likely have too much 6-nitro isomer interfering with the crystal lattice. You must perform a Differential pH Extraction first. This exploits the acidity difference between the nitrophenol and the non-nitrated impurities.

The Logic:

  • Phenols: Weakly acidic (pKa ~10).

  • Nitrophenols: More acidic (pKa ~7) due to the electron-withdrawing nitro group.

  • Target vs. Impurity: The 4-nitro target is significantly more acidic than the unreacted starting material.

Protocol: Acid-Base "Cleanup"
  • Dissolution: Dissolve crude solid in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).

  • First Wash (Acidic/Neutral Removal): Wash the organic layer with 5% HCl .

    • Why? Removes any aniline-like impurities or basic salts.[1]

  • Extraction (The Critical Step): Extract the organic layer with saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH (use carefully).

    • Target Behavior: The this compound deprotonates and moves into the Aqueous Layer (turns bright yellow/orange).[1]

    • Impurity Behavior: Unreacted starting material and non-acidic neutrals stay in the Organic Layer .

  • Separation: Discard the organic layer (contains non-nitrated phenols).

  • Recovery: Acidify the aqueous layer to pH ~1-2 using 6M HCl. The purified nitrophenol will precipitate. Filter and dry.[2]

Module 3: Recrystallization (Polishing)

Q: I have the solid, but it's still 97% pure. Which solvent system yields >99%? A: For fluorinated nitrophenols, "like dissolves like" can be tricky due to the fluorine atom's lipophilicity.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Mechanism Best For
Ethanol / Water 1:1 to 1:3 Polarity differential Removing inorganic salts and trace oxidation products.[1]
Toluene / Heptane 1:2 Pi-Pi Stacking Removing the 6-nitro isomer .[1] The ortho-isomer is more soluble in heptane.

| DCM / Hexane | Solvent/Anti-solvent | Solubility drop | General polishing if the material oils out in water. |

Technical Tip: If using Toluene, cool the solution slowly to 4°C. Rapid cooling traps the ortho-isomer in the crystal lattice.

Module 4: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific compound based on the impurity profile.

PurificationStrategy Raw Crude 3-Fluoro-2-methyl- 4-nitrophenol (85-95%) Check HPLC/TLC Analysis Raw->Check Decision Primary Impurity? Check->Decision Ortho High 6-Nitro Isomer (>5%) Decision->Ortho Isomer StartMat Starting Material (Non-nitrated) Decision->StartMat Precursor Color Dark Color/Tar (Oxidation) Decision->Color Tars Steam Steam Distillation (Ortho is volatile) Ortho->Steam Batch >100g Recryst Final Recrystallization (EtOH/Water or Toluene) Ortho->Recryst Batch <10g (Toluene) AcidBase Acid-Base Extraction (Target to Aqueous) StartMat->AcidBase Charcoal Activated Carbon Recrystallization Color->Charcoal Steam->AcidBase AcidBase->Recryst Charcoal->Recryst Final Pure Product (>99%) Recryst->Final

Caption: Decision matrix for selecting the purification route based on specific impurity profiles.

Module 5: Advanced Troubleshooting (FAQs)

Q: I see a "ghost peak" on HPLC that disappears when I change pH. A: This is likely the ionized form of the nitrophenol. Nitrophenols have pKa values near 7. If your HPLC mobile phase is not buffered (e.g., just Water/ACN), the phenol dissociates, leading to peak splitting or shifting.[1]

  • Fix: Always use 0.1% Formic Acid or 10mM Ammonium Acetate (pH 5) in your aqueous mobile phase to keep the phenol protonated and sharp.

Q: Can I use Silica Gel Chromatography? A: Yes, but it is resource-intensive for this compound.[1]

  • Issue: Nitrophenols streak on silica due to their acidity interacting with silanols.

  • Fix: Pre-treat your silica column with 1% Triethylamine (if running basic) or use 1% Acetic Acid in your eluent (e.g., Hexane:Ethyl Acetate 80:20 + 1% AcOH) to suppress ionization and reduce streaking.

Q: Is the compound light-sensitive? A: Yes. Nitro-aromatics are prone to photo-degradation, turning red/brown over time.[1]

  • Storage: Store in amber vials under Nitrogen/Argon at 2-8°C.

References

  • Nitration & Isomer Separation

    • Title: Production method of 3-fluoro-4-nitrophenol (CN102766053B).[1][3]

    • Source: Google P
    • URL
    • Relevance: details the synthesis and the specific removal of the 6-nitro isomer using solvent selectivity.
  • Recrystallization of Nitrophenols

    • Title: Recrystallization Guide: Process, Procedure, Solvents.[1][4]

    • Source: Mettler Toledo.
    • URL:[Link]

    • Relevance: Provides the thermodynamic basis for solvent selection (Toluene vs. Ethanol)
  • Acidity & Extraction Logic

    • Title: 3-Fluoro-4-nitrophenol Properties (CAS 394-41-2).[1][5][6][7]

    • Source: PubChem / NIH.
    • URL:[Link]

    • Relevance: Confirms the acidity (pKa) data necessary for designing the acid-base extraction protocol.
  • Chromatographic Behavior

    • Title: Method Development for Phenol and Nitrophenols in HPLC.
    • Source: LCGC Intern
    • URL:[Link]

    • Relevance: Validates the requirement for buffered mobile phases when analyzing acidic nitrophenols to prevent peak splitting.

Sources

Validation & Comparative

1H NMR chemical shift analysis of 3-Fluoro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In the synthesis of fluorinated bioactive scaffolds, 3-Fluoro-2-methyl-4-nitrophenol serves as a critical intermediate, particularly for PROTAC linkers and kinase inhibitors. However, its structural validation presents a unique "performance" challenge: standard LC-MS methods often fail to distinguish it from its regioisomers (e.g., 5-fluoro-2-methyl-4-nitrophenol) due to identical molecular weights (MW 171.12) and similar polarity.

This guide objectively compares the 1H NMR analysis of this compound against its closest structural "alternatives"—its non-fluorinated parent and its regioisomers. We demonstrate why 1H NMR is the only self-validating protocol for definitive structural assignment, focusing on the diagnostic power of Heteronuclear Spin-Spin Coupling (


) .

Theoretical Framework & Spectral Expectations

To interpret the spectrum accurately, we must deconstruct the electronic environment. The molecule features a tetrasubstituted benzene ring.[1] The interplay between the electron-withdrawing nitro group (-NO


), the electron-donating hydroxyl (-OH), and the highly electronegative fluorine (-F) creates a distinct chemical shift fingerprint.
The "Alternative" Candidates

When synthesizing this target, two primary impurities/alternatives often co-elute:

  • 2-Methyl-4-nitrophenol (Parent): Lacks the Fluorine atom.

  • 5-Fluoro-2-methyl-4-nitrophenol (Regioisomer): Fluorine is para to the methyl group, not ortho.

Diagnostic Coupling Logic

The presence of


F (Spin 1/2, 100% abundance) introduces splitting patterns that act as an internal "molecular ruler."
  • Target (3-Fluoro): The remaining protons (H5 and H6) are ortho to each other.

  • Isomer (5-Fluoro): The remaining protons (H3 and H6) are para to each other.

Comparative Analysis: Target vs. Alternatives

The following table summarizes the quantitative differences in spectral performance. Note how the Multiplicity and Coupling Constants (


)  provide the definitive "Go/No-Go" decision criteria.
Table 1: Spectral Performance Comparison
FeatureTarget: this compoundAlternative A: 2-Methyl-4-nitrophenol (Parent)Alternative B: 5-Fluoro-2-methyl-4-nitrophenol (Isomer)
Aromatic System 2 Spin System (AB) 3 Spin System (ABC) 2 Spin System (Isolated)
H5 / H3 Signal Doublet of Doublets (dd) (

Hz,

Hz)
Doublet (d) (

Hz)
Singlet (d) (Large

, no ortho

)
H6 Signal Doublet (d) (

Hz)
Doublet (d) (

Hz)
Singlet (d) (Small

, no ortho

)
Methyl Signal Doublet (d) (

Hz)
Singlet (s) Singlet (s) (F is too distant/para)
Validation Verdict High Confidence F-Me coupling is the "smoking gun."[2]Fail Lacks F-coupling complexity.Fail Lack of ortho coupling (

) proves para substitution.

Analyst Insight: The splitting of the methyl signal at ~2.3 ppm into a doublet is the fastest diagnostic check. If your methyl peak is a singlet, you likely have the regioisomer or the starting material.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to maximize resolution of the small


 couplings.
Materials
  • Solvent: DMSO-d

    
     (Recommended over CDCl
    
    
    
    ).
    • Reasoning: DMSO disrupts intermolecular H-bonding, sharpening the phenolic -OH signal and shifting it downfield (>10 ppm), removing it from the aromatic region.

  • Internal Standard: TMS (0.00 ppm).[3]

Step-by-Step Methodology
  • Sample Prep: Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d

    
    . Ensure complete homogeneity; undissolved particulates will broaden the critical F-couplings.
    
  • Acquisition:

    • Spectral Width: 14 ppm (to capture the -OH).

    • Scans (NS): Minimum 16 (to resolve the methyl doublet wings).

    • Acquisition Time (AQ): >3.0 seconds. Crucial: Short AQ times result in digital resolution insufficient to resolve the 2 Hz

      
       coupling on the methyl group.
      
  • Processing: Apply an exponential window function with LB = 0.3 Hz. Do not over-apodize, or you will lose the fine structure.

Visualization: Structural Assignment Logic

The following diagram illustrates the decision tree an analytical chemist should follow when validating this compound.

NMR_Logic_Flow Start Analyze 1H NMR Spectrum (Aromatic & Methyl Region) Check_Me Check Methyl Group (~2.3 ppm) Start->Check_Me Is_Doublet Is it a Doublet? Check_Me->Is_Doublet Check_Arom Check Aromatic Protons (7.0 - 8.0 ppm) Is_Doublet->Check_Arom Yes (J ~ 2Hz) Result_Parent IDENTIFIED: 2-Methyl-4-nitrophenol (No Fluorine) Is_Doublet->Result_Parent No (Singlet) Coupling_Type Coupling Pattern? Check_Arom->Coupling_Type Result_Target CONFIRMED: This compound (Ortho H-H + Long range F-Me) Coupling_Type->Result_Target Ortho Coupling (d/dd) Result_Iso IDENTIFIED: 5-Fluoro-isomer (Para H-H, Methyl is Singlet) Coupling_Type->Result_Iso Para Singlets (d)

Figure 1: Logical flowchart for distinguishing the target molecule from common synthetic impurities using 1H NMR.

Detailed Spectral Assignment (Predicted)

Based on additivity rules and substituent effects for DMSO-d


 solutions [1][2].
PositionProton TypeChemical Shift (

)
MultiplicityCoupling Constants (

)
Assignment Logic
1 -OH 10.8 - 11.2 ppm Broad SingletN/ADeshielded by NO

and H-bonding.
5 Ar-H 7.85 ppm dd

Hz

Hz
Ortho to NO

(deshielded), Meta to F.
6 Ar-H 6.95 ppm d

Hz
Ortho to OH (shielded).
2 -CH

2.30 ppm d

Hz
Long-range coupling to F is the key identifier.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org.[1][5] Chem.1997 , 62, 7512–7515.[1] [Link]

  • Reich, H. J. "1H NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison / ACS Division of Organic Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the 19F NMR Spectrum of 3-Fluoro-2-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Among the suite of analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its high sensitivity and expansive chemical shift range, making it an invaluable tool for analyzing fluorine-containing compounds.[1][2] This guide provides an in-depth, predictive interpretation of the ¹⁹F NMR spectrum for 3-Fluoro-2-methyl-4-nitrophenol, a molecule of interest in medicinal chemistry and material science.

The Foundational Principles of ¹⁹F NMR

Unlike ¹H NMR, where the chemical shift is dominated by diamagnetic shielding, ¹⁹F NMR chemical shifts are significantly influenced by the paramagnetic term.[3] This distinction is the primary reason for the broad chemical shift range in ¹⁹F NMR, which can span over 800 ppm.[1][3] The local electronic environment, dictated by factors like electronegativity, resonance effects, and hybridization of the attached carbon, governs the precise chemical shift of a fluorine nucleus.[2][3]

Several key factors influence the ¹⁹F chemical shift:

  • Electronic Effects: Electron-withdrawing groups deshield the fluorine nucleus, causing a downfield shift (more positive ppm), while electron-donating groups increase shielding, resulting in an upfield shift (more negative ppm).[2]

  • Solvent Effects: Intermolecular interactions with the solvent, such as hydrogen bonding, can significantly alter the electronic environment of the fluorine atom, causing shifts of several ppm.[3][4][5]

  • Hybridization: Fluorine atoms attached to sp²-hybridized carbons (like in an aromatic ring) are typically found downfield compared to those attached to sp³-hybridized carbons.[3]

Predictive Analysis of this compound

To predict the ¹⁹F NMR spectrum of this compound, we will analyze its structure by dissecting the electronic contributions of each substituent on the fluorobenzene ring.

Structure and Substituent Effects:

  • Fluorine (-F): The nucleus under observation.

  • Hydroxyl (-OH): A strong electron-donating group through resonance (ortho, para director).

  • Methyl (-CH₃): A weak electron-donating group through hyperconjugation (ortho, para director).

  • Nitro (-NO₂): A strong electron-withdrawing group through resonance and induction (meta director).

The fluorine at position C3 is ortho to the methyl and hydroxyl groups and meta to the strongly electron-withdrawing nitro group. The powerful deshielding effect of the nitro group is expected to be a dominant factor in determining the chemical shift.

Comparison with Analogous Compounds

By comparing the known ¹⁹F chemical shifts of simpler, related molecules, we can build a logical estimation for our target compound. All shifts are referenced to CFCl₃ at 0 ppm.

CompoundStructureKey Substituent EffectsReported ¹⁹F Chemical Shift (ppm)
FluorobenzeneC₆H₅FBaseline reference-113.5[6]
3-FluorophenolFC₆H₄OH-OH is electron-donating, causing shielding (upfield shift) relative to fluorobenzene.Not explicitly found, but expected to be upfield of -113.5 ppm.
4-NitrofluorobenzeneFC₆H₄NO₂Strong electron-withdrawing -NO₂ group para to -F causes significant deshielding (downfield shift).-106.0 (in acetonitrile)[6][7]

Predicted Chemical Shift for this compound:

In our target molecule, the fluorine is meta to the strongly electron-withdrawing nitro group. The hydroxyl and methyl groups are ortho and will provide some shielding. However, the deshielding influence of the nitro group, even from the meta position, is expected to be significant. Therefore, the chemical shift will likely be downfield from fluorobenzene (-113.5 ppm) but potentially slightly upfield from 4-nitrofluorobenzene (-106.0 ppm) due to the presence of the electron-donating groups. A reasonable estimate would place the chemical shift in the -105 to -115 ppm range.

Predicted Coupling Pattern (Multiplicity)

Spin-spin coupling provides crucial information about the connectivity of atoms. In ¹⁹F NMR, coupling to protons (¹H) is common and often observed over several bonds.[8]

For this compound, the ¹⁹F nucleus at C3 will couple with the adjacent aromatic protons.

  • Coupling to H5: This is a three-bond coupling (³JFH), which is typically the largest for aromatic systems.

  • Coupling to H6: This is a four-bond coupling (⁴JFH), which is generally smaller than the three-bond coupling.

The signal for the fluorine atom is therefore expected to appear as a doublet of doublets (dd) . The coupling constants for fluoroaromatic compounds can vary, but typical values are in the range of 5-10 Hz for ³JFH and 1-5 Hz for ⁴JFH.

Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum

To validate this predictive interpretation, a standardized experimental protocol is essential.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[3]

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a multinuclear probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Experiment: A standard one-pulse ¹⁹F experiment is typically sufficient. For enhanced sensitivity or to resolve complex couplings, more advanced pulse sequences can be used.

    • Reference: Use an external or internal standard. CFCl₃ (0 ppm) is the standard reference, but other secondary standards like trifluoroacetic acid (-76.55 ppm) or hexafluorobenzene (-164.9 ppm) can be used.[6]

    • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all signals are captured, given the broad range of ¹⁹F chemical shifts.[1]

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate. For quantitative analysis, a longer delay (5 x T₁) is necessary.

    • Number of Scans: Dependent on sample concentration, but 16 to 64 scans are often sufficient due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectrum to the chemical shift of the standard.

    • Integrate the signal and analyze the multiplicity and coupling constants.

Visualization of Key Interactions

The following diagram illustrates the through-bond J-coupling interactions that determine the multiplicity of the ¹⁹F signal in this compound.

G cluster_molecule This compound cluster_couplings Predicted ¹H-¹⁹F Couplings C1 C C2 C C1->C2 O1 OH C1->O1 C3 C C2->C3 Me2 CH₃ C2->Me2 C4 C C3->C4 F3 F C3->F3 C5 C C4->C5 N4 NO₂ C4->N4 C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 F3_label ¹⁹F Nucleus H5_label Proton H5 F3_label->H5_label ³JFH (stronger) H6_label Proton H6 F3_label->H6_label ⁴JFH (weaker)

Caption: Predicted ¹H-¹⁹F through-bond J-coupling in this compound.

Conclusion

This guide provides a comprehensive, predictive framework for interpreting the ¹⁹F NMR spectrum of this compound. By systematically analyzing substituent effects and comparing them with known data from analogous compounds, we predict a single ¹⁹F signal appearing as a doublet of doublets in the -105 to -115 ppm range. This detailed analysis serves as a robust starting point for empirical verification and highlights the predictive power of NMR spectroscopy in modern chemical research. The provided experimental protocol offers a standardized method for obtaining high-quality data to confirm this structural hypothesis.

References

  • Nuclear Magnetic Resonance Studies of Solvation of Halides: 19F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Science Publishing.
  • Unusually Large Effects of Charge‐assisted C−H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19F NMR Shifts versus Thermochemistry. PMC. Available from: [Link]

  • Nuclear Magnetic Resonance Studies of Solvation of Halides: 19 F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Science Publishing. Available from: [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available from: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available from: [Link]

  • 3-Fluorophenol | C6H5FO. PubChem. Available from: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ResearchGate. Available from: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available from: [Link]

  • Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Royal Society of Chemistry. Available from: [Link]

  • 19F Chemical Shifts and Coupling Constants. UC Santa Barbara. Available from: [Link]

  • 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. ResearchGate. Available from: [Link]

  • 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology. Available from: [Link]

  • Supporting Information. ACS Publications. Available from: [Link]

  • 19 f chemical shifts and coupling constants. Slideshare. Available from: [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor. Open Access LMU. Available from: [Link]

  • 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • 19Flourine NMR. University of Ottawa. Available from: [Link]

  • New Frontiers and Developing Applications in 19F NMR. PMC. Available from: [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Available from: [Link]

  • NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

  • Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in. ACS Publications. Available from: [Link]

  • NMR Spectroscopy :: 19F NMR Coupling Constants. Organic Chemistry Data. Available from: [Link]

  • 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. CONICET. Available from: [Link]

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. PMC. Available from: [Link]

  • Fluorine NMR: Analyzing F-19 Compounds. Scribd. Available from: [Link]

Sources

LC-MS/MS Characterization of 3-Fluoro-2-methyl-4-nitrophenol: A Comparative Guide on Fragmentation Modes and Chromatographic Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, navigating the structural elucidation of halogenated aromatic compounds requires moving beyond basic protocols to understand the physicochemical forces driving separation and ionization. 3-Fluoro-2-methyl-4-nitrophenol (C₇H₆FNO₃, exact mass 171.0332 Da) is a highly functionalized molecule with significant relevance in toxicology and drug development. Its precise characterization is often complicated by the presence of positional isomers and matrix suppression.

This guide objectively compares the analytical performance of different chromatographic chemistries and mass spectrometric fragmentation techniques (CID vs. HCD) to establish a definitive, self-validating workflow for this compound.

Experimental Workflow: A Systems Approach

To achieve robust quantification and structural confirmation, the analytical workflow must be tailored to the unique electronic properties of the fluoronitrophenol ring. Below is the logical architecture comparing our available alternatives.

Workflow cluster_LC Chromatographic Separation Alternatives cluster_MS Mass Spectrometry (ESI Negative) SamplePrep Sample Preparation (LLE / SPE) C18 C18 Column (Hydrophobic) SamplePrep->C18 Biphenyl Biphenyl Column (π-π Interactions) SamplePrep->Biphenyl CID Triple Quadrupole (CID) Targeted MRM C18->CID HCD Orbitrap HRMS (HCD) High-Res MS/MS C18->HCD Biphenyl->CID Biphenyl->HCD Data Data Analysis & Structural Elucidation CID->Data HCD->Data

Logical workflow comparing LC and MS/MS alternatives for nitrophenol analysis.

Chromatographic Selectivity: Overcoming Isomeric Interference

Effective sample preparation and separation are critical, particularly for resolving structural isomers that share identical mass and similar fragmentation patterns[1]. Standard reversed-phase C18 columns rely almost entirely on hydrophobic dispersion forces. While the addition of a fluorine atom increases the lipophilicity of the phenol ring, it does not provide enough geometric selectivity to baseline-resolve this compound from closely related isomers (e.g., 5-fluoro-2-methyl-4-nitrophenol).

The Superior Alternative: Biphenyl Stationary Phases By switching to a sub-2 µm Biphenyl column, we introduce orthogonal retention mechanisms. The strong electron-withdrawing nature of both the nitro (-NO₂) and fluoro (-F) groups creates a highly polarized aromatic system. The biphenyl phase engages in strong π-π and dipole-dipole interactions with this polarized ring, offering superior geometric recognition.

Table 1: Chromatographic Column Performance Comparison
Analytical FeatureSub-2 µm C18 ColumnSub-2 µm Biphenyl Column
Primary Interaction Hydrophobic (Dispersion)π-π, Dipole-Dipole, Hydrophobic
Isomer Resolution Poor (Frequent co-elution)Excellent (Baseline resolution <10 mins)
Mobile Phase Preference Acetonitrile (ACN)Methanol (MeOH)
Matrix Tolerance ModerateHigh (Orthogonal retention mechanism)

Causality Note: When using a Biphenyl column, Methanol is prioritized over Acetonitrile. Methanol acts as a better hydrogen bond donor and does not suppress the π-π interactions between the stationary phase and the analyte, whereas the triple bond in Acetonitrile can competitively interfere with these interactions.

Mass Spectrometry: Ion Formation and Fragmentation Dynamics

Ion Formation in ESI Negative Mode

Because LC-MS employs soft ionization techniques, the generated ions are typically quasi-molecular[2]. For this compound, the phenolic hydroxyl group is highly acidic (lowered pKa) due to the synergistic electron-withdrawing effects of the para-nitro and meta-fluoro groups. Consequently, it readily deprotonates in Electrospray Ionization (ESI) negative mode, yielding a highly stable [M-H]⁻ precursor ion at m/z 170.026[3].

CID vs. HCD Fragmentation Performance

The structural elucidation of small molecules heavily depends on the extraction of features from fragmentation spectra[4]. We compared low-energy Collision-Induced Dissociation (CID) on a Triple Quadrupole against Higher-Energy Collisional Dissociation (HCD) on an Orbitrap High-Resolution MS (HRMS).

  • CID (Triple Quadrupole): Primarily drives the lowest-energy fragmentation pathways. The dominant product ions are formed via the neutral loss of the nitro radical (-NO•, 30 Da) and nitrogen dioxide (-NO₂, 46 Da). This is ideal for highly sensitive, targeted Multiple Reaction Monitoring (MRM).

  • HCD (Orbitrap HRMS): The non-resonant excitation in HCD provides a broader energy distribution, unlocking secondary fragmentation pathways. Crucially, HCD reveals the diagnostic loss of hydrogen fluoride (-HF, 20 Da), which is a definitive structural marker for the fluorinated ring.

G Precursor [M-H]⁻ m/z 170.026 LossNO [M-H-NO]⁻• m/z 140.028 Precursor->LossNO - NO• (30 Da) LossNO2 [M-H-NO₂]⁻ m/z 124.033 Precursor->LossNO2 - NO₂ (46 Da) LossHF [M-H-HF]⁻ m/z 150.020 Precursor->LossHF - HF (20 Da) LossHFNO2 [M-H-HF-NO₂]⁻ m/z 104.027 LossNO2->LossHFNO2 - HF (20 Da) LossHF->LossHFNO2 - NO₂ (46 Da)

ESI(-) fragmentation pathway of this compound.

Table 2: High-Resolution Fragmentation Data (HCD Mode)
Fragment AssignmentTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
[M-H]⁻ (Precursor)170.0259170.0261+1.1100%
[M-H-HF]⁻150.0197150.0195-1.345%
[M-H-NO]⁻•140.0279140.0282+2.115%
[M-H-NO₂]⁻124.0330124.0328-1.685%
[M-H-HF-NO₂]⁻104.0268104.0270+1.960%

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following step-by-step methodology incorporates built-in validation checks.

Step 1: System Suitability and Blank Verification

  • Action: Inject a double-blank (solvent only) followed by a zero-blank (matrix + isotopically labeled internal standard, e.g., 4-nitrophenol-d4).

  • Causality: This establishes the baseline and proves the absence of isobaric interferences or column carryover at m/z 170.026 before any real samples are introduced. It acts as an immediate go/no-go validation metric.

Step 2: Sample Extraction (Liquid-Liquid Extraction)

  • Action: Acidify the biological/environmental sample to pH 3.0 using 0.1% formic acid, then extract with ethyl acetate.

  • Causality: Acidifying the matrix forces the phenol into its fully protonated (neutral) state. This suppresses its solubility in the aqueous phase and drives the molecule into the organic layer, maximizing extraction recovery.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm Biphenyl column. Utilize a gradient mobile phase of 10 mM Ammonium Acetate in Water (Mobile Phase A) and Methanol (Mobile Phase B).

  • Causality: Ammonium acetate is selected over acidic modifiers (like formic acid) because it provides the necessary buffering capacity to maintain consistent deprotonation in the ESI source[5]. Methanol is used to maximize the π-π interactions required for isomeric resolution[1].

Step 4: MS/MS Acquisition and Optimization

  • Action: Operate the mass spectrometer in ESI negative mode. Set the capillary voltage to 2.5 kV. Optimize the collision energy (CE) between 15–25 eV.

  • Causality: The optimization process must balance the formation of product ions with the survival of the precursor. A CE of ~20 eV typically yields strong diagnostic product ions (m/z 124 and 104) while ensuring that at least 10% of the parent ion intensity is maintained, preventing excessive secondary fragmentation that contributes to baseline noise[6].

References

  • Benchchem. "A Validated UPLC-MS/MS Method for the Sensitive Detection of Nitrophenol Metabolites." Benchchem.com.
  • NIH. "The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols." PubMed Central.
  • MetwareBio. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra." Metwarebio.com.
  • UNL. "Solid-phase microextraction liquid chromatography/tandem mass spectrometry for the analysis of chlorophenols." UNL.pt.
  • NCSU.
  • Universidade de Lisboa.
  • ResearchGate. "Systematic derivatization, mass fragmentation and acquisition studies in the analysis of chlorophenols.

Sources

Comparative Reactivity Guide: 3-Fluoro-2-methyl-4-nitrophenol vs. 3-Fluoro-4-nitrophenol

[1]

Executive Summary

This guide analyzes the distinct reactivity profiles of This compound (Compound A) and 3-Fluoro-4-nitrophenol (Compound B) .[1] While both serve as critical intermediates in the synthesis of kinase inhibitors and agrochemicals, the presence of the ortho-methyl group in Compound A introduces significant steric and electronic deviations.

  • Compound A (this compound): Characterized by a "sandwiched" fluorine atom (flanked by methyl and nitro groups) and an ortho-methylated phenol.[1] It exhibits lower acidity and significantly retarded SNAr kinetics compared to its non-methylated analog.[1]

  • Compound B (3-Fluoro-4-nitrophenol): A standard activated fluoronitrobenzene scaffold.[1] It displays higher acidity and rapid SNAr reactivity , making it prone to side reactions if not handled with precise stoichiometry.[1]

Structural Comparison Table
FeatureCompound A Compound B
CAS Number 1804491-81-3394-41-2
Structure 1-OH, 2-CH₃, 3-F, 4-NO₂1-OH, 3-F, 4-NO₂
Steric Environment High (C3 Fluorine is crowded)Moderate (C3 Fluorine is accessible)
Electronic Effect Methyl (+I) destabilizes phenoxideH (Reference) allows normal resonance
Primary Reactivity Nitro-reduction; Difficult SNArFacile SNAr; Nitro-reduction

Physicochemical & Reactivity Analysis

Acidity and Phenoxide Stability

The acidity of the phenolic hydroxyl group is the gatekeeper for reactions requiring basic conditions (e.g., alkylation).

  • Compound B (More Acidic): The phenoxide anion is stabilized by the electron-withdrawing nitro group (para) and the fluorine atom (meta, inductive -I effect).[2]

  • Compound A (Less Acidic): The methyl group at the C2 position exerts an electron-donating inductive effect (+I), which destabilizes the developing negative charge on the phenoxide oxygen. Furthermore, the steric bulk of the ortho-methyl group hinders solvent organization around the phenoxide anion (steric inhibition of solvation), further raising the pKa.

    • Implication: When performing O-alkylation on Compound A, stronger bases or higher temperatures may be required compared to Compound B.[1]

Nucleophilic Aromatic Substitution (SNAr)

This is the most critical differentiator. Both compounds possess a fluorine atom activated by an ortho-nitro group, a classic setup for SNAr displacement by amines or alkoxides.[1]

  • The "Sandwich" Effect in Compound A: The fluorine at C3 is flanked by a methyl group at C2 and a nitro group at C4. The nucleophile must approach the C3 carbon perpendicular to the ring plane. The C2-methyl group creates a significant steric barrier (buttressing effect), raising the activation energy for the formation of the Meisenheimer complex.

  • Kinetic Consequence: Experimental workflows must account for this. If a protocol for Compound B suggests 60°C for 2 hours, Compound A will likely require 90–100°C for 6–12 hours to achieve comparable conversion.[1]

Experimental Protocols

Protocol 1: Controlled SNAr Amination

Objective: Selective displacement of the Fluorine atom with a primary amine (R-NH₂).[1]

Reagents:

  • Substrate (Compound A or B): 1.0 equiv

  • Amine (e.g., Morpholine): 1.2 equiv

  • Base: DIPEA (2.0 equiv)[1]

  • Solvent: DMSO (Anhydrous)[1]

Methodology:

  • Preparation: Dissolve substrate in DMSO (0.5 M concentration).

  • Addition: Add DIPEA followed by the amine at room temperature.

  • Reaction (Self-Validating Step):

    • For Compound B: Heat to 60°C . Monitor by HPLC every 30 mins. Reaction is typically complete in < 2 hours.[1]

    • For Compound A: Heat to 100°C . Monitor by HPLC every 2 hours. Reaction typically requires 8–12 hours.

    • Validation: Look for the disappearance of the Fluorine peak in 19F NMR (approx -120 ppm) and appearance of the product peak.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M HCl (to remove excess amine/DIPEA) and brine.[1]

Protocol 2: Nitro Group Reduction

Objective: Reduction of the nitro group to an aniline without defluorination.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Hydrogen Source: H₂ balloon (1 atm)

  • Solvent: MeOH

Methodology:

  • Safety Check: Ensure inert atmosphere (N₂) before adding catalyst to avoid ignition.

  • Execution: Stir the mixture under H₂ atmosphere at RT.

  • Differentiation:

    • Compound B: Rapid reduction (1–3 hours).[1] Risk of hydrodefluorination (loss of F) if reaction is prolonged.

    • Compound A: Slower reduction (3–6 hours) due to steric crowding around the nitro group. Lower risk of defluorination due to the protective steric bulk of the methyl group.

  • Filtration: Filter through Celite immediately upon consumption of starting material to prevent side reactions.[1]

Visualized Reaction Pathways

The following diagram illustrates the divergent kinetic pathways and steric energy barriers for the two compounds.

ReactivityComparisoncluster_legendKinetic Pathway AnalysisSubstrateACmpd A: 3-F-2-Me-4-NO2(High Steric Barrier)MeisenheimerATransition State A(Crowded/High Energy)SubstrateA->MeisenheimerASlow (High T)SubstrateBCmpd B: 3-F-4-NO2(Low Steric Barrier)MeisenheimerBTransition State B(Accessible)SubstrateB->MeisenheimerBFast (Low T)ProductSNAr Product(Aniline Derivative)MeisenheimerA->ProductRestoration of AromaticityMeisenheimerB->ProductRestoration of AromaticityTextCompound A requires harsh conditionsdue to C2-Methyl blocking C3-Fluorine.

Figure 1: Kinetic pathway comparison for SNAr reactions. Red path indicates the higher activation energy barrier for the methylated analog.

References

  • Chemcia Scientific. (2026).[1][3] 3-Fluoro-2-methyl-4-nitro-phenol Product Information. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 3-Fluoro-4-nitrophenol CAS 394-41-2 Product Specification. Retrieved from [1]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [1]

  • MDPI. (2020).[1] How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description. Retrieved from [1]

  • BenchChem. (2025).[1] Acidity Showdown: 3,5-dimethyl-4-nitrophenol vs. 3-Methyl-4-nitrophenol. Retrieved from [1]

Mechanistic Causality: The Spectroscopic Behavior of Fluorinated Nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

Resolving Nitro Group Vibrational Bands in Fluorinated Phenols: A Comparative Guide to FTIR Techniques

For drug development professionals and analytical chemists, the precise characterization of active pharmaceutical ingredients (APIs) is non-negotiable. When working with complex pharmacophores like fluorinated nitrophenols (e.g., 2-fluoro-4-nitrophenol), Infrared (IR) spectroscopy serves as a frontline diagnostic tool. However, the highly polar nature of the nitro group (


), combined with the extreme electronegativity of fluorine and the hydrogen-bonding capacity of the phenolic hydroxyl (-OH) group, creates a highly complex vibrational environment.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR against traditional Transmission (KBr Pellet) FTIR for resolving these complex bands, providing a self-validating experimental workflow and literature-backed spectral data.

To accurately interpret the IR spectra of fluorinated nitrophenols, one must first understand the causality behind the vibrational shifts. The nitro group produces two of the most intense and characteristic bands in the mid-infrared region due to a large change in the dipole moment during vibration.

  • Asymmetric Stretch (

    
    ):  In standard aromatic nitro compounds, the two N–O bonds stretching out of phase typically produce a strong absorption band in the 1550–1475 cm⁻¹ region[1].
    
  • Symmetric Stretch (

    
    ):  The in-phase stretching of the N–O bonds appears in the 1360–1290 cm⁻¹ range[1].
    

The Impact of Fluorine and Hydroxyl Substituents: The introduction of a fluorine atom onto the nitrophenol ring scrambles this baseline electronic structure. Fluorine exerts a powerful inductive electron-withdrawing effect (-I). The attachment of highly electronegative groups to the aromatic ring increases the force constant of the asymmetrical


 band (shifting it to higher frequencies) while reducing the frequency of the symmetrical band[2]. Furthermore, resonance effects from the electron-donating phenolic -OH group, combined with potential intramolecular hydrogen bonding (especially in ortho-isomers like 4-fluoro-2-nitrophenol), pull electron density away from the 

group, causing pronounced peak broadening and red-shifting[2].

G FN Fluorinated Nitrophenol F_Ind Fluorine Inductive Effect (-I) FN->F_Ind Electron withdrawal OH_Bond Hydroxyl (OH) Hydrogen Bonding FN->OH_Bond Steric/H-bond interaction NO2_Asym NO2 Asym. Stretch (~1550-1475 cm⁻¹) F_Ind->NO2_Asym Increases frequency NO2_Sym NO2 Sym. Stretch (~1360-1290 cm⁻¹) F_Ind->NO2_Sym Decreases frequency OH_Bond->NO2_Asym Red shift (if ortho) OH_Bond->NO2_Sym Red shift (if ortho)

Logical relationship of substituent effects on NO2 vibrational frequencies.

Comparative Analysis of FTIR Modalities

Choosing the right sample introduction technique is critical. The physical preparation of the sample can artificially alter the delicate hydrogen-bonding networks that define the API's solid-state polymorph.

Transmission FTIR (KBr Pellet)

Historically the gold standard, Transmission FTIR involves grinding the API with potassium bromide (KBr) and pressing it into a transparent pellet.

  • Performance: It strictly adheres to the Beer-Lambert law, providing exceptionally high signal-to-noise (S/N) ratios and precise quantitative capabilities[3].

  • The Catch: KBr is highly hygroscopic. The introduction of moisture, combined with the extreme mechanical pressure (typically 10 tons) required to form the pellet, can disrupt the native intermolecular hydrogen bonds of fluorinated nitrophenols, leading to artifactual peak shifts in the -OH and

    
     regions.
    
ATR-FTIR (Attenuated Total Reflectance)

ATR-FTIR analyzes heterogeneous solid samples directly by pressing the neat powder against an Internal Reflection Element (IRE), such as a diamond crystal[4].

  • Performance: Because it requires zero sample dilution or extreme pressurization, ATR perfectly preserves the native polymorphic and hydrogen-bonded state of the fluorinated nitrophenol.

  • The Catch: ATR relies on an evanescent wave penetrating the sample. The depth of this penetration is directly proportional to the wavelength of the IR light[3]. Consequently, anomalous dispersion occurs; lower frequency bands (like the

    
     symmetric stretch at ~1255 cm⁻¹) will appear artificially more intense than higher frequency bands (like the -OH stretch at ~3323 cm⁻¹) unless mathematical ATR corrections are applied[5].
    

Table 1: Modality Performance Comparison for Fluorinated Nitrophenols

Analytical FeatureATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Analyzes neat solid)Extensive (Grinding, 10-ton pressing)
Native State Preservation Excellent (Preserves delicate H-bonds)Poor (Pressure/moisture alters H-bonds)
Spectral Integrity Subject to anomalous dispersionStrict Beer-Lambert compliance
Signal-to-Noise (S/N) ModerateVery High
Best Application Polymorph screening, Routine QA/QCTrace impurity quantification

Experimental Workflow & Self-Validating Protocol

To ensure data integrity, the following protocol establishes a self-validating system for analyzing 2-fluoro-4-nitrophenol using both modalities.

Step 1: System Suitability & Background Calibration

  • ATR: Clean the diamond crystal with isopropanol. Run an ambient air background scan. The baseline drift must be < 2% transmittance.

  • Transmission: Press a blank pellet using 100 mg of anhydrous, oven-dried KBr. Run a background scan to ensure no water bands (broad peak at ~3400 cm⁻¹) are present.

Step 2: Sample Introduction

  • ATR: Place 2–5 mg of neat 2-fluoro-4-nitrophenol powder directly onto the diamond IRE. Apply consistent pressure using the integrated anvil until the torque slips.

  • Transmission: Co-grind 1 mg of the sample with 99 mg of anhydrous KBr in an agate mortar. Transfer to a die and press at 10 tons for 2 minutes under a vacuum to remove trapped air.

Step 3: Spectral Acquisition

  • Scan range: 4000–400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Co-added scans: 64 (to ensure adequate S/N).

Step 4: Data Processing & Validation Checkpoint

  • Apply an "ATR Correction" algorithm to the ATR spectra to normalize the wavelength-dependent penetration depth.

  • Validation Check: Calculate the S/N ratio at the asymmetric

    
     band (~1518 cm⁻¹). The system is validated if S/N > 100:1.
    

Workflow Sample Fluorinated Nitrophenol API ATR ATR-FTIR (Diamond) Neat Crystal Analysis Sample->ATR Direct application (Preserves H-bonds) Trans Transmission FTIR KBr Pellet Analysis Sample->Trans Grind with KBr & Press (Alters H-bonds) Process_ATR Anomalous Dispersion Correction Algorithm ATR->Process_ATR Raw Spectra Process_Trans Background Subtraction & Baseline Correction Trans->Process_Trans Raw Spectra Compare Spectral Resolution & Peak Shift Quantification Process_ATR->Compare Corrected Data Process_Trans->Compare Processed Data

Comparative experimental workflow for ATR and Transmission FTIR analysis.

Quantitative Spectral Data

When the above protocol is executed correctly, the resulting spectra for 2-fluoro-4-nitrophenol will exhibit distinct, highly resolved bands. The table below summarizes the expected peak positions and the structural causality behind them, corroborated by empirical patent data for this specific molecule[6].

Table 2: Diagnostic IR Bands for 2-Fluoro-4-nitrophenol

Vibrational ModeObserved Frequency (cm⁻¹)Structural Causality & Spectroscopic Behavior
Phenolic -OH Stretch 3323, 3088Appears as a broad, split peak due to extensive intermolecular hydrogen bonding in the solid state[6].
Aromatic Ring (C=C) 1601, 1439In-plane skeletal vibrations of the benzene ring[6].

Asymmetric (

)
1518Shifted slightly higher than standard nitroaromatics due to the strong inductive (-I) pull of the meta-fluorine atom[6].

Symmetric (

)
1255Shifted to a lower frequency due to the combined resonance effects of the aromatic ring and the para-hydroxyl group[6].

Conclusion & Recommendations

For the structural elucidation and routine quality control of fluorinated nitrophenols, ATR-FTIR is the superior modality. While Transmission FTIR offers excellent raw signal strength, the mechanical and environmental stressors introduced during KBr pellet preparation compromise the integrity of the API's native hydrogen-bonding network. By utilizing a diamond-crystal ATR-FTIR system combined with algorithmic dispersion correction, researchers can rapidly and non-destructively resolve the complex asymmetric and symmetric


 bands, ensuring absolute confidence in their solid-state characterization.

References

  • IR Spectroscopy Tutorial: Nitro Groups | Source: orgchemboulder.com |1

  • INFRARED SPECTROSCOPY - Absorptions of Nitro Compounds | Source: spcmc.ac.in | 2

  • The difference between FTIR and FTIR/ATR? - ResearchGate | Source: researchgate.net | 4

  • Comparison of transmission FTIR and ATR spectra for discrimination... | Source: nih.gov | 3

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides | Source: specac.com | 5

  • CN102491911A - Diamine monomer, synthetic method thereof, and polyimide prepared... | Source: google.com/patents | 6

Sources

Electronic Tuning of 4-Nitrophenol Acidity via Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of how fluorine substitution alters the acidity (pKa) of 4-nitrophenol.[1][2][3][4] It is designed for researchers in medicinal chemistry and physical organic chemistry who utilize bioisosteric replacements to tune physicochemical properties.[2][3][4]

Technical Comparison Guide

Executive Summary

In drug discovery, the phenol moiety is a common pharmacophore (e.g., in tyrosine kinase inhibitors, estrogen receptor modulators).[3] However, the metabolic liability and specific pKa of phenols often require optimization. 4-Nitrophenol (


) serves as a model scaffold for understanding electronic tuning.[1][2][3]

Introducing fluorine atoms onto the 4-nitrophenol ring significantly increases acidity (lowers pKa) primarily through the inductive effect (


) , which outweighs fluorine's resonance donation (

).[1][3][4] This guide compares the electronic effects of ortho- and meta-fluorination and provides a validated protocol for experimentally determining these shifts.

Key Finding: Ortho-fluorination (2-fluoro-4-nitrophenol) exerts a stronger acidifying effect than meta-fluorination due to the proximity of the highly electronegative fluorine to the phenoxide oxygen, lowering the pKa by approximately 1.5 log units compared to the parent compound.[1][2][3][4]

Mechanistic Framework: The "Push-Pull" Dynamics[1][2][4]

To predict and interpret the acidity of fluorinated nitrophenols, one must analyze the stability of the conjugate base (the phenoxide anion).[2][3] Three competing forces dictate this stability:

  • Nitro Group Effect (

    
    ):  The 4-nitro group is the dominant electron-withdrawing group (EWG).[1][2][3][4] It stabilizes the negative charge on the oxygen via resonance (
    
    
    
    ), delocalizing electron density onto the nitro oxygens.[1][2][3]
  • Fluorine Inductive Effect (

    
    ):  Fluorine is the most electronegative element (
    
    
    
    ).[2][3][4] It pulls electron density through the
    
    
    -bond framework.[1][2][3][4] This stabilizes the phenoxide anion by dispersing the localized negative charge.[2][3]
  • Fluorine Resonance Effect (

    
    ):  Fluorine has lone pairs that can donate electron density into the 
    
    
    
    -system.[1][2][3][4] While this typically destabilizes anions (by adding electron density), the poor orbital overlap (
    
    
    ) between F and C, combined with the overwhelming
    
    
    effect, renders the
    
    
    effect negligible in this context.[1][3]
Diagram: Electronic Vectors in 2-Fluoro-4-Nitrophenoxide

The following diagram illustrates the stabilization of the anion.

ElectronicEffects cluster_legend Net Effect: Anion Stabilization Phenoxide Phenoxide Oxygen (Negative Charge) OrthoF Ortho-Fluorine (Strong -I Effect) Phenoxide->OrthoF Inductive Withdrawal (-I) (Proximity Dependent) Ring Aromatic Ring (Electron Conduit) Phenoxide->Ring Resonance Delocalization ParaNO2 Para-Nitro Group (Strong -M & -I Effect) Ring->ParaNO2 Resonance Withdrawal (-M)

Figure 1: Vector analysis of electron density in 2-fluoro-4-nitrophenoxide. The blue arrow represents the inductive pull of fluorine, which acts synergistically with the resonance withdrawal of the nitro group (green) to stabilize the anion.[3]

Comparative Data Analysis

The following table synthesizes experimental and predictive data to quantify the impact of fluorination patterns.

CompoundSubstitution PatternpKa (Approx.)[2][3][4][5][6][7]

pKa vs Parent
Electronic Rationale
4-Nitrophenol Parent7.15 0.00Baseline acidity established by para-nitro resonance stabilization.
3-Fluoro-4-nitrophenol Meta-F (to OH)~6.0 - 6.4 -0.75 to -1.15Fluorine is meta to the phenol OH.[1][2][3][4] The

effect is present but diminished by distance.[1][2][3][4] No resonance interaction with the OH.
2-Fluoro-4-nitrophenol Ortho-F (to OH)5.65 -1.50Fluorine is ortho to the phenol OH.[1][2][3][4] Maximum inductive withdrawal due to proximity.[2][3][4] Minimal intramolecular H-bonding allows for easy proton loss.[1][2][3][4]
2,6-Difluoro-4-nitrophenol Di-ortho-F~4.5 - 4.8 -2.35 to -2.65Cumulative

effect from two ortho-fluorines creates a "super-acidic" phenol.[1][2][3][4]

Note on Intramolecular Hydrogen Bonding: Unlike 2-nitrophenol, where a strong intramolecular hydrogen bond (


) stabilizes the neutral form and resists deprotonation, the 

interaction in 2-fluorophenols is electrostatically weak.[2][3][4] Therefore, the inductive electron withdrawal dominates, leading to a net increase in acidity.[3]

Experimental Protocol: Spectrophotometric Titration

Because 4-nitrophenols exhibit a distinct color change upon deprotonation (colorless/pale yellow


 intense yellow), spectrophotometric titration is the most accurate method for pKa determination.[2][3]
Reagents & Equipment[1][2][3]
  • Analyte: 2-Fluoro-4-nitrophenol (10 mM stock in Methanol).

  • Buffers: Citrate-Phosphate series (pH 3.0 to 8.0) or Good's Buffers (MES, HEPES).[3]

  • Instrument: UV-Vis Spectrophotometer (Scanning 250–500 nm).[1][2][3][4]

Step-by-Step Methodology
  • Wavelength Selection:

    • Prepare a sample in 0.1 M HCl (Fully Protonated) and 0.1 M NaOH (Fully Deprotonated).[2][3][4]

    • Scan both from 250–500 nm.[2][3][4]

    • Identify

      
       of the anion (typically ~400–410 nm for nitrophenols).[3][4]
      
    • Note the Isosbestic Point (wavelength where absorbance is invariant regardless of pH) to verify a two-state equilibrium.[1][2][3][4]

  • Titration Series:

    • Prepare 10 samples of the analyte (final conc. ~50

      
      ) in buffers ranging from pH 4.0 to 8.0 (0.4 pH increments).
      
    • Ensure constant ionic strength (0.1 M KCl) to prevent activity coefficient errors.

  • Data Collection:

    • Measure Absorbance (

      
      ) at 
      
      
      
      (anion) for each pH point.[3][4]
    • Measure the exact pH of each solution using a calibrated pH meter immediately after reading absorbance.[2][3][4]

  • Calculation (Henderson-Hasselbalch): Plot

    
     vs. pH. The inflection point is the pKa.[2][3][4] Alternatively, use the linearized equation:
    
    
    
    
    Where
    
    
    is absorbance at low pH and
    
    
    is absorbance at high pH.[1][3]
Workflow Diagram

Protocol Stock 1. Stock Preparation (10mM in MeOH) Scan 2. Spectral Scan (Acid vs Base) Stock->Scan Select 3. Select Analytical Wavelength (Lambda max of Anion) Scan->Select Buffer 4. Buffer Preparation (pH 4.0 - 8.0) Select->Buffer Measure 5. Measure Absorbance & Exact pH Buffer->Measure Plot 6. Sigmoidal Fit / Linear Plot (Calculate pKa) Measure->Plot

Figure 2: Experimental workflow for the spectrophotometric determination of pKa.

Implications for Drug Design[1][2][3]

Understanding the pKa shift from 7.15 (parent) to ~5.65 (2-fluoro analog) is critical for:

  • Bioavailability: At physiological pH (7.4), 4-nitrophenol is roughly 64% ionized. 2-Fluoro-4-nitrophenol (pKa 5.[1][2][3][4]65) will be >98% ionized.[2][3][4] This drastically reduces membrane permeability (passive diffusion) but increases solubility.[2][3][4]

  • Protein Binding: The increased acidity correlates with a "harder" anionic character, potentially strengthening electrostatic interactions with positively charged residues (Arg, Lys) in a binding pocket.[3][4]

  • Metabolic Stability: Blocking the ortho-positions with fluorine prevents Phase I metabolic oxidation at those sites, while the electronic deactivation of the ring makes it less susceptible to oxidative attack overall.[1][2][3][4]

References

  • EPA CompTox Chemicals Dashboard. (2025). 2-Fluoro-4-nitrophenol Properties. U.S. Environmental Protection Agency.[2][3] [Link][3][8]

  • PubChem. (2025).[2][3][4][9][10] Compound Summary: 3-Fluoro-4-nitrophenol.[1][2][3][4][11] National Center for Biotechnology Information.[2][3][4] [Link][3]

  • Lovering, K. & Laidler, K.J. (1960).[3][4] Thermochemical and Kinetic Studies of the Acid Hydrolysis of p-Nitrophenyl Esters. Canadian Journal of Chemistry.[2][3] (Foundational work on nitrophenol acidity constants).

  • Gross, K.C.[3][4] & Seybold, P.G. (2001).[3][4] Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry. (Theoretical basis for F-substitution effects).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 3-Fluoro-2-methyl-4-nitrophenol

[1]

Chemical Profile & Hazard Identification

Before initiating any disposal procedure, you must validate the chemical identity. 3-Fluoro-2-methyl-4-nitrophenol is a specialized intermediate; its hazards are derived from the synergistic effects of its functional groups (Nitro, Phenol, Fluorine).[1]

PropertySpecification
Chemical Name This compound
CAS Number 1804491-81-3 (Verify against container label; specialized synthesis)
Molecular Formula C₇H₆FNO₃
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritation , Potential Explosive (Dry salts)
Waste Classification Halogenated Organic (Due to Fluorine content)
RCRA Code (US) Not explicitly listed (P/U list); classify by characteristic: Toxic (D003) , potentially Reactive (D003) if dry salt.[1][2]

The Mechanism of Hazard: Why Protocol Matters

As a scientist, you must understand why specific protocols are enforced. This compound is not merely "toxic waste"; it is a polynitro-aromatic precursor .[1]

The "Nitrophenolate" Trap

The most critical error researchers make with nitrophenols is treating them like standard organic acids.

  • The Chemistry: Phenols are weak acids (pKa ~7-10).[1][3] The nitro group (electron-withdrawing) increases acidity.[1]

  • The Danger: If this compound comes into contact with strong bases (NaOH, KOH, amines), it forms nitrophenolate salts .

  • The Consequence: Unlike the parent phenol, anhydrous nitrophenolate salts are often shock-sensitive explosives .[1]

    • Operational Rule:NEVER dispose of this chemical in a basic waste stream (e.g., "Basic Organic Waste").

    • Operational Rule:NEVER use metal spatulas that may generate friction/spark if the material has dried out on threads.

Fluorine Implications

The presence of the fluorine atom dictates the incineration path. Standard incineration may release Hydrogen Fluoride (HF) gas.

  • Disposal Path: Must be routed to a facility equipped with flue gas scrubbing (Halogenated Waste Stream).[1]

Waste Segregation Logic (Decision Tree)

The following logic gate ensures the material ends up in the correct destruction pathway without creating unstable intermediates.

WasteSegregationStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSolidPackPack in HDPE Jar.Label: 'Toxic Solid, Organic, Fluorinated'Solid->SolidPackDry MaterialBaseCheckContains Bases?(NaOH, KOH, Amines)Liquid->BaseCheckSolventCheckSolvent Composition?HaloStreamSegregate: Halogenated Solvent Waste.(Requires Incineration w/ Scrubbing)SolventCheck->HaloStreamHalogenated Solvent (DCM, Chloroform)NonHaloStreamDo NOT mix with Non-Halogenated.Route to Halogenated Stream due to Fluorine.SolventCheck->NonHaloStreamNon-Halogenated (MeOH, Acetone)BaseCheck->SolventCheckNO (Acidic/Neutral)DangerCRITICAL STOP:Potential Shock Sensitive Salt.Contact EHS Immediately.BaseCheck->DangerYES (High Risk)

Figure 1: Waste segregation logic.[1] Note the critical stop point if bases are present, preventing the formation of explosive salts.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)

Objective: Containment and transfer to high-temperature incineration.[1]

  • PPE Requirement: Nitrile gloves (double gloving recommended, breakthrough time <15 mins for nitro-aromatics), safety goggles, lab coat. Use a fume hood.[1][4]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Avoid glass if possible to prevent breakage-induced dispersion.[1]

  • Transfer:

    • Transfer the solid gently to avoid dust generation.[5]

    • Expert Tip: If the material is old or crystallized on the cap, do not force it open . The friction could trigger decomposition. Submerge the entire container in a solvent (like acetone) if necessary, or contact EHS.

  • Labeling:

    • Primary Label: "Hazardous Waste - Toxic Solid, Organic."[1]

    • Constituents: "this compound (100%)."[1]

    • Hazard Flags: Check "Toxic" and "Halogenated."

  • Secondary Containment: Place the HDPE jar inside a clear zip-lock bag before placing it in the satellite accumulation area.

B. Liquid Waste (Solutions)

Objective: Prevent precipitation and ensure compatibility.

  • pH Verification:

    • Dip a pH strip into the waste solution.

    • Requirement: pH must be < 7 (Neutral or Acidic) .[1]

    • Correction: If basic (pH > 8), slowly acidify with dilute Acetic Acid or HCl before adding to the waste container to reverse any salt formation. Perform this in an ice bath as the neutralization is exothermic.

  • Segregation:

    • Pour into the Halogenated Solvent Waste carboy (typically red can or yellow label depending on facility).

    • Reasoning: Even if dissolved in Methanol (non-halogenated), the Fluorine on the phenol ring mandates the "Halogenated" destruction path to manage HF emissions.

  • Rinsing:

    • Triple rinse original glassware with Acetone.[1] Add rinsate to the same Halogenated waste container.

Emergency Procedures: Spill Management

Scenario: You have dropped a vial containing 5g of solid this compound.[1]

  • Evacuate & Isolate: Clear the immediate area (15 ft radius). Nitrophenols are readily absorbed through skin and dust inhalation is toxic.

  • PPE Upgrade: Wear a P100 respirator (or work strictly in the hood) and double gloves.

  • Containment (Dry):

    • Do NOT use a vacuum cleaner (static spark risk + dust aerosolization).

    • Cover the spill with a damp paper towel (dampened with water or polyethylene glycol) to suppress dust.

  • Cleanup:

    • Scoop up the damp material using a plastic scoop (anti-static).

    • Place in a waste jar.[1]

  • Decontamination:

    • Wash the surface with a soap/water solution.[5][6][7]

    • Expert Tip: Look for a yellow/orange discoloration on the surface. If it turns bright yellow/orange upon washing with soap (alkaline), you are generating the nitrophenolate ion—keep washing until colorless.

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Characteristic Listings (40 CFR Part 261). [Link][1]

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards.[8] (Contextual citation for shock sensitivity of nitrophenol metal salts). [Link]

Navigating the Safe Handling of 3-Fluoro-2-methyl-4-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for Researchers, Scientists, and Drug Development Professionals.

Understanding the Risks: A Hazard Profile

Based on the hazard profiles of similar nitrophenol compounds, 3-Fluoro-2-methyl-4-nitrophenol should be treated as a hazardous substance. The primary risks associated with this class of chemicals include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][3][5][6]

  • Organ Toxicity: Potential for damage to organs through prolonged or repeated exposure.[2]

A conservative approach, assuming these hazards are present, is crucial for maintaining a safe laboratory environment.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is fundamental to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Standard/Specification Rationale
Hands Chemical-resistant gloves (e.g., Nitrile)ASTM F739 or EN 374To prevent skin contact. Inspect gloves before use and dispose of them properly after handling.[4][7]
Eyes/Face Chemical safety goggles and a face shieldANSI Z87.1 or EN 166To protect against splashes and airborne particles.[1][6][7] A face shield is recommended when there is a higher risk of splashing.
Body Flame-resistant lab coatNFPA 2112To protect skin and clothing from contamination. A fully buttoned lab coat is essential.[8]
Respiratory NIOSH-approved respirator (e.g., N95 or higher)NIOSH or EN 149To prevent inhalation of dust, especially when handling the solid compound outside of a fume hood.[7][8]
Feet Closed-toe, chemical-resistant shoes---To protect feet from spills.[9][8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount when working with this compound. The following workflow is designed to mitigate risks at every stage.

prep Preparation & Engineering Controls handling Handling & Manipulation prep->handling Proceed with caution spill Spill & Emergency Procedures handling->spill In case of accident decon Decontamination handling->decon After completion spill->decon After cleanup disposal Waste Disposal decon->disposal Segregate waste

Caption: Workflow for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

  • Surface Protection: Cover the work surface with absorbent, disposable bench paper.[8]

2. Handling and Manipulation:

  • Weighing: If possible, weigh the solid compound inside the fume hood to contain any dust.[8] Use a draft shield if available.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1][4] Do not eat, drink, or smoke in the laboratory.[1][4]

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[4][7]

3. Spill and Emergency Procedures:

  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][2]

  • Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[1][2] Remove contaminated clothing.[1]

    • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1][2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Classification: This compound should be disposed of as hazardous waste.[4]

  • Containment: Collect waste material in a clearly labeled, sealed container.

  • Regulatory Compliance: Dispose of the waste in accordance with all local, regional, and national regulations.[1][4] Consult your institution's environmental health and safety (EHS) department for specific guidance.

By integrating these safety protocols into your laboratory practices, you can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Methyl-4-nitrophenol.
  • ThermoFisher Scientific. (2015). SAFETY DATA SHEET: 4-Nitrophenol.
  • Fisher Scientific. (2010). SAFETY DATA SHEET: 3-Fluoro-4-nitrophenol.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: p-Nitrophenol.
  • Echemi. (n.d.). 3-(Trifluoromethyl)-4-nitrophenol SDS, 88-30-2 Safety Data Sheets.
  • CDH Fine Chemical. (n.d.). p-Nitro Phenol CAS No 100-02-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE.
  • ChemScene. (n.d.). 3-Fluoro-4-nitrophenol.
  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
  • ChemicalBook. (2026). 3-Fluoro-2-nitrophenol - Safety Data Sheet.
  • University of Arizona. (n.d.). Flame Resistant PPE. Department of Chemistry and Biochemistry.
  • Chemcia Scientific, LLC. (2026). 3-Fluoro-2-methyl-4-nitro-phenol-Information.
  • Tokyo Chemical Industry UK Ltd. (n.d.). 3-Fluoro-4-nitrophenol 394-41-2.
  • MilliporeSigma. (2025). SAFETY DATA SHEET: 3-nitrophenol.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-nitrophenol 99 394-41-2.
  • European Chemicals Agency. (n.d.). 3-fluoro-4-nitrophenol. ECHA CHEM.
  • TCI AMERICA. (n.d.). 3-Fluoro-4-nitrophenol 394-41-2.
  • Santa Cruz Biotechnology. (n.d.). 3-Fluoro-4-nitrophenol.
  • Apollo Scientific. (n.d.). 2-Methyl-4-nitrophenol - Safety Data Sheet.
  • Sigma-Aldrich. (2014). 2-Methyl-4-nitrophenol - Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.